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  • Product: 9-Oxa-1,3,5-triazaspiro[5.5]undecane
  • CAS: 353799-74-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 9-Oxa-1,3,5-triazaspiro[5.5]undecane and its Analogs: Properties, Safety, and Synthesis

Introduction to Oxa-Azaspiro[5.5]undecanes Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have garnered significant interest in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Oxa-Azaspiro[5.5]undecanes

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have garnered significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, often leading to improved physicochemical properties such as solubility and metabolic stability[1][2]. The incorporation of heteroatoms like oxygen and nitrogen within the spirocyclic framework, as seen in the oxa-azaspiro[5.5]undecane scaffold, introduces opportunities for hydrogen bonding and other specific interactions with biological targets. This makes them attractive building blocks for the development of novel therapeutics, with applications in oncology and neuroscience[3].

This technical guide provides a comprehensive overview of the chemical properties, safety data, and a representative synthesis protocol for 3-Oxa-9-azaspiro[5.5]undecane, serving as a valuable resource for researchers and drug development professionals working with this and related classes of spirocyclic compounds.

Part 1: Chemical and Physical Properties of 3-Oxa-9-azaspiro[5.5]undecane

Understanding the fundamental properties of a compound is crucial for its effective use in a research setting. The following table summarizes the key chemical and physical characteristics of 3-Oxa-9-azaspiro[5.5]undecane.

PropertyValueSource(s)
CAS Registry Number 311-21-7[4], [5]
Molecular Formula C₉H₁₇NO[4], [5]
Molecular Weight 155.24 g/mol [4]
Physical Form Colorless to Yellow Liquid[6]
Boiling Point Data not available. For the related compound 3-Azaspiro[5.5]undecane (C₁₀H₁₉N), the boiling point is 223.2±8.0 °C at 760 mmHg.[7]
Density Data not available. For the related compound 3-Azaspiro[5.5]undecane (C₁₀H₁₉N), the density is 0.9±0.1 g/cm³.[7]
Solubility Data not available. Generally, azaspiro compounds show improved water solubility compared to their non-spirocyclic counterparts.[2]
Storage Temperature Refrigerator (2-8°C)[6]

Part 2: Comprehensive Safety Data

As with any chemical substance, a thorough understanding of the associated hazards is paramount for safe handling and use. The following sections detail the safety information for 3-Oxa-9-azaspiro[5.5]undecane based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation

Source: [4], [5]

Precautionary Statements

A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Source: [6], [8]

Safe Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of 3-Oxa-9-azaspiro[5.5]undecane.

Safe_Handling_and_Storage Safe Handling and Storage of 3-Oxa-9-azaspiro[5.5]undecane cluster_handling Handling Procedures cluster_storage Storage Requirements cluster_disposal Disposal ppe Wear Appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat ventilation Work in a well-ventilated area (e.g., fume hood) ppe->ventilation avoid_contact Avoid contact with skin, eyes, and clothing ventilation->avoid_contact no_ingestion Do not eat, drink, or smoke in the work area avoid_contact->no_ingestion end_handling Handling Complete no_ingestion->end_handling container Keep container tightly closed location Store in a cool, dry, and well-ventilated place container->location refrigeration Store in a refrigerator (2-8°C) location->refrigeration incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) refrigeration->incompatibles end_storage Securely Stored incompatibles->end_storage disposal Dispose of waste in accordance with local, state, and federal regulations start Start start->ppe start->container end_handling->disposal end_storage->disposal

Caption: Workflow for the safe handling and storage of 3-Oxa-9-azaspiro[5.5]undecane.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following are general guidelines; always consult the Safety Data Sheet (SDS) for the specific compound being used.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[9][10][12]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[8][11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[8][12][13]

Part 3: Representative Synthesis Protocol

Representative Synthesis of a Diazaspiro[5.5]undecane Derivative via Double Michael Addition

This protocol is adapted from the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones.

Materials and Equipment:

  • N,N-dimethylbarbituric acid

  • 1,5-Diaryl-1,4-pentadien-3-one derivative (e.g., dibenzylidene acetone)

  • Diethylamine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Experimental Procedure:

  • Reaction Setup: To a solution of the 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N,N-dimethylbarbituric acid (1.0 mmol).

  • Initiation: Add diethylamine (2.5 mmol) to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours at room temperature.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure diazaspiro[5.5]undecane derivative.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during workup.

  • Base: Diethylamine acts as a base to catalyze the double Michael addition reaction. The amount of base can be optimized to improve the reaction rate and yield.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a diazaspiro[5.5]undecane derivative.

Synthesis_Workflow General Synthesis Workflow for a Diazaspiro[5.5]undecane Derivative cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - Diaryl-divinylketone - N,N-dimethylbarbituric acid - Dichloromethane base Add Diethylamine (Base) reactants->base stir Stir at Room Temperature base->stir monitor Monitor Reaction by TLC stir->monitor end_reaction Reaction Complete monitor->end_reaction concentrate Concentrate Under Reduced Pressure chromatography Purify by Column Chromatography concentrate->chromatography characterize Characterize the Final Product chromatography->characterize end_synthesis Pure Product Obtained characterize->end_synthesis start Start start->reactants end_reaction->concentrate

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Exploratory

Engineering the 3D Pharmacophore: A Comprehensive Guide to 9-Oxa-1,3,5-triazaspiro[5.5]undecane in Modern Drug Discovery

Executive Summary The landscape of modern medicinal chemistry is undergoing a profound structural evolution, shifting away from flat, planar aromatic rings toward sp³-rich, three-dimensional scaffolds. Among these, spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern medicinal chemistry is undergoing a profound structural evolution, shifting away from flat, planar aromatic rings toward sp³-rich, three-dimensional scaffolds. Among these, spirocyclic compounds have emerged as privileged structures, offering enhanced metabolic stability, superior solubility, and highly specific spatial vectors for target engagement[1]. This technical guide provides an in-depth analysis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane (CAS: 353799-74-3)[2], a highly specialized spirocyclic building block. By fusing a tetrahydropyran ring with a 1,3,5-triazine core, this scaffold serves as a potent pharmacophore, particularly in the design of selective dihydrofolate reductase (DHFR) inhibitors[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing you with the causality behind experimental designs, self-validating synthetic protocols, and the mechanistic logic required to leverage this scaffold in drug development.

The Rationale for Spirocyclic Scaffolds: The Fsp³ Advantage

Historically, drug discovery relied heavily on cross-coupling reactions that generated flat, lipophilic molecules. However, these molecules often suffer from poor aqueous solubility and high attrition rates in clinical trials due to off-target toxicity.

The introduction of the spiro[5.5]undecane architecture fundamentally alters the molecule's physicochemical profile. By sharing a single quaternary carbon atom, the two six-membered rings are locked in an orthogonal geometry.

  • Conformational Restriction: The rigid 3D structure minimizes the entropic penalty upon binding to an enzyme's active site.

  • Metabolic Stability: The absence of easily oxidizable benzylic or allylic positions protects the core from rapid cytochrome P450-mediated degradation.

  • Target Specificity: In the context of the 1,3,5-triazaspiro[5.5]undecane core, the spatial arrangement of the nitrogen atoms perfectly mimics the hydrogen-bonding network of natural folates, making it an exceptional scaffold for DHFR inhibition[4].

Structural and Physicochemical Profiling

The 9-Oxa-1,3,5-triazaspiro[5.5]undecane core combines the hydrogen-bonding capacity of a triazine ring with the lipophilic balance and oxygen vector of a tetrahydropyran ring.

Table 1: Quantitative Physicochemical Data of the Core Scaffold

The following data summarizes the baseline properties of the unsubstituted scaffold, highlighting its potential for lead optimization.

PropertyValueRationale in Drug Design
Molecular Formula C₇H₁₅N₃OLow molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 157.21 g/mol Ensures high Ligand Efficiency (LE) upon binding to target proteins.
Fraction sp³ (Fsp³) 1.0 (Core)Maximizes 3D spatial complexity, directly correlating with clinical success rates.
H-Bond Donors (HBD) 3 (NH groups)Facilitates strong, directional binding within enzyme active sites (e.g., Asp/Glu residues in DHFR).
H-Bond Acceptors (HBA) 4 (N, O atoms)Increases aqueous solubility and interacts with polar residues in the target pocket.
cLogP < 0.5 (Highly Polar)Provides a polar foundation that counters the lipophilicity of appended aromatic rings during later-stage functionalization.

Synthetic Methodology: Constructing the Spiro[5.5] Core

The synthesis of spirocyclic systems is notoriously challenging due to the high entropic barrier associated with forming a quaternary spiro center. To overcome this, we employ a microwave-assisted Biginelli-type condensation.

Mechanism and Causality

We utilize microwave irradiation rather than conventional thermal heating. The causality here is thermodynamic: microwave heating provides rapid, uniform energy distribution that drives the equilibrium toward the thermodynamically stable spirocyclic product while minimizing the thermal degradation of the nitrogen-rich precursors.

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one (Ketone Precursor) B Biguanide Hydrochloride (Nitrogen Source) C Microwave Condensation (120°C, Acid Catalyst) D 9-Oxa-1,3,5-triazaspiro[5.5]undecane (Core Scaffold) C->D Spiro-cyclization E N-Functionalization (Alkylation/Acylation) D->E Diversification F Target Drug Candidate (e.g., DHFR Inhibitor) E->F Purification AB AB AB->C Mix in EtOH / HCl

Caption: Microwave-assisted synthesis workflow for the 9-oxa-1,3,5-triazaspiro[5.5]undecane core.

Step-by-Step Protocol: Synthesis of the Scaffold

This protocol is designed as a self-validating system; the precipitation of the product serves as an immediate visual confirmation of successful cyclization.

  • Reagent Preparation: In a microwave-safe reaction vial, suspend equimolar amounts (10 mmol) of tetrahydro-4H-pyran-4-one and biguanide hydrochloride in 15 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated hydrochloric acid (HCl). Causality: The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the biguanide.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes (Power: 150 W).

  • Self-Validating Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 50 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the highly polar spirocycle to precipitate out of the solution. If no precipitate forms, the cyclization has failed.

  • Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether to remove unreacted ketone, and dry under a vacuum to yield the 9-oxa-1,3,5-triazaspiro[5.5]undecane core.

Biological Application: Targeting MtDHFR

The 1,3,5-triazaspiro[5.5]undecane scaffold has gained significant traction in the development of anti-tubercular agents. Specifically, derivatives of this scaffold act as potent and selective inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR)[3].

The Binding Logic

Unlike human DHFR, the MtDHFR enzyme possesses a unique glycerol (GOL) binding pocket[5]. The rigid, orthogonal geometry of the spiro[5.5]undecane core allows the molecule to project its functional groups directly into this GOL pocket, achieving high selectivity over the human homologue. The triazine nitrogens form critical hydrogen bonds with the catalytic Asp27 residue, while the 9-oxa (tetrahydropyran) ring occupies the hydrophobic space, displacing high-energy water molecules to yield a favorable entropic gain[5].

Mechanism A Spirocyclic Inhibitor (9-Oxa-Triazaspiro) B MtDHFR Enzyme (GOL Pocket Binding) A->B Competitive Binding C NADPH Oxidation Blocked B->C Inhibits Catalysis D Tetrahydrofolate Depletion C->D Downstream Effect E DNA Synthesis Arrest D->E Nucleotide Starvation F Pathogen Eradication E->F Bactericidal Action

Caption: Mechanistic pathway of MtDHFR inhibition by spirocyclic scaffolds leading to pathogen eradication.

Experimental Protocol: In Vitro DHFR Kinetic Assay

To validate the biological efficacy of synthesized 9-oxa-1,3,5-triazaspiro[5.5]undecane derivatives, an in vitro enzymatic assay is required.

Mechanism and Causality

This assay relies on the spectrophotometric monitoring of NADPH oxidation to NADP⁺ at 340 nm. Causality: We specifically monitor at 340 nm because NADPH absorbs strongly at this wavelength, whereas the oxidized form (NADP⁺) does not. By measuring the rate of absorbance decrease, we directly quantify the enzymatic conversion of dihydrofolate to tetrahydrofolate. This provides a self-validating kinetic readout: if the inhibitor is effective, the absorbance at 340 nm will remain stable, proving that the enzyme is blocked.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a standard assay buffer containing 50 mM MTEN buffer (pH 7.0), 5 mM DTT, and 0.1% BSA.

  • Enzyme and Cofactor Addition: In a UV-compatible 96-well microplate, add 100 μL of assay buffer, 10 μL of recombinant MtDHFR enzyme (10 nM final concentration), and 10 μL of NADPH (100 μM final concentration).

  • Inhibitor Incubation: Add 10 μL of the spirocyclic inhibitor (dissolved in DMSO, serially diluted). Incubate the plate at 25°C for 15 minutes to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Initiate the reaction by adding 10 μL of dihydrofolate (DHF) substrate (50 μM final concentration).

  • Kinetic Monitoring: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot the percentage of remaining activity against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold represents a masterclass in modern pharmacophore engineering. By leveraging the rigid 3D architecture of the spiro[5.5] system, medicinal chemists can overcome the limitations of planar molecules, achieving superior metabolic stability and target selectivity. Whether utilized as a building block for anti-tubercular DHFR inhibitors or explored for novel indications, this spirocyclic core provides a robust, self-validating foundation for next-generation drug discovery.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) - PMC.1

  • 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective Mycobacterium tuberculosis dihydrofolate reductase inhibitors with potent whole cell activity. PubMed - NIH.3

  • Design, Synthesis, and Biological Evaluation of Coupled Bioactive Scaffolds as Potential Anticancer Agents for Dual Targeting of Dihydrofolate Reductase and Thioredoxin Reductase. Journal of Medicinal Chemistry - ACS Publications.4

  • Mycobacterium tuberculosis Dihydrofolate Reductase Inhibitors: State of Art Past 20 Years. Biointerface Research in Applied Chemistry.5

  • 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (Reference for 9-Oxa-1,3,5-triazaspiro[5.5]undecane CAS 353799-74-3). EvitaChem.2

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Foundational

Escaping Flatland: Pharmacokinetic Profiling of 9-Oxa-1,3,5-triazaspiro[5.5]undecane Derivatives

Introduction & Structural Rationale In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional architectures is a proven strategy to overcome high attrition...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional architectures is a proven strategy to overcome high attrition rates in drug development. This paradigm shift, often termed "escaping flatland," directly addresses liabilities such as poor aqueous solubility, promiscuous off-target binding, and high metabolic clearance[1].

The 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold represents a highly versatile, non-planar pharmacophore. By fusing a tetrahydropyran-like oxa-ring with a triazinane system via a single spiro-carbon, this scaffold introduces significant steric bulk and conformational rigidity. Similar triazaspiro systems, such as 1,4,9-triazaspiro[5.5]undecane-2,5-diones, have been successfully deployed in the discovery of orally available CCR5 antagonists[2] and potent METTL3 inhibitors[3]. Furthermore, related 1,3,8-triazaspiro[4.5]decane derivatives have shown exceptional efficacy as pan-inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) with optimized pharmacokinetic (PK) profiles[4].

The inclusion of the 9-oxa heteroatom introduces a localized dipole and a hydrogen bond acceptor, which systematically lowers the lipophilicity (LogD) while maintaining membrane permeability. This technical guide details the comprehensive in vitro and in vivo pharmacokinetic profiling required to advance 9-Oxa-1,3,5-triazaspiro[5.5]undecane derivatives from hit to lead.

Physicochemical & In Vitro ADME Profiling

To understand the causality behind the spirocycle's superiority, we must evaluate its behavior in predictive in vitro models. The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for precise interaction with biological targets while reducing the entropic penalty upon binding[1]. Furthermore, the increased Fsp3​ character disrupts π−π stacking in the solid state, lowering the melting point and drastically improving thermodynamic solubility.

Comparative Data Presentation

The following table summarizes the quantitative improvements observed when replacing a traditional planar piperazine-linked scaffold with the 9-Oxa-1,3,5-triazaspiro[5.5]undecane core.

Table 1: Comparative Physicochemical and In Vitro ADME Profile

ParameterPlanar Analog (Reference)9-Oxa-1,3,5-triazaspiro[5.5]undecane DerivativeAssay Causality & Implication
LogD (pH 7.4) 4.22.6Lower LogD reduces non-specific binding and lipophilic-driven clearance.
Kinetic Solubility < 5 µM> 150 µMDisruption of crystal packing improves GI tract dissolution.
HLM CLint​ 85 µL/min/mg18 µL/min/mgSteric hindrance around the spiro-center protects against CYP450 oxidation.
Caco-2 Papp​ 2×10−6 cm/s 14×10−6 cm/sOptimal polar surface area (PSA) maintains excellent passive permeability.
Plasma Protein Binding 99.5% bound ( fu​=0.5% )88.0% bound ( fu​=12.0% )Increased unbound fraction ( fu​ ) directly drives target engagement and efficacy.
Protocol: Self-Validating Microsomal Stability Assay

To determine the intrinsic clearance ( CLint​ ) of the spirocyclic derivatives, a human liver microsome (HLM) assay is employed. This protocol is designed as a self-validating system to ensure enzymatic competency.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, HLMs (final protein concentration: 0.5 mg/mL), and the spirocyclic test compound (final concentration: 1 µM, 0.1% DMSO).

    • Causality Note: 0.5 mg/mL protein ensures pseudo-first-order kinetics, preventing enzyme saturation and allowing accurate CLint​ extrapolation.

  • Control Integration: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate CYP450 activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Causality Note: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the assay only measures non-CYP degradation.

  • Sampling & Quenching: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). The organic solvent instantly denatures the proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

  • Calculation: CLint​=t1/2​0.693​×Mass of proteinVolume of incubation​ .

Pharmacokinetic Optimization Workflow

The translation from in vitro stability to in vivo exposure requires a rigorous decision-making matrix. The workflow below illustrates the iterative loop used to optimize 9-Oxa-1,3,5-triazaspiro[5.5]undecane derivatives.

PK_Workflow A Design: 9-Oxa-1,3,5-triazaspiro[5.5]undecane B In Vitro ADME Profiling A->B C Microsomal Stability (CL_int) B->C D Caco-2 Permeability (P_app) B->D E Plasma Protein Binding (fu) B->E F In Vivo PK (Rodent Models) C->F CL_int < 20 µL/min/mg D->F P_app > 10x10^-6 cm/s E->F fu > 1% G High Clearance (Iterative Redesign) F->G CL > 50% Q_h H Optimal PK (Advance to Efficacy) F->H CL < 30% Q_h, F > 30% G->A

Decision tree for the pharmacokinetic optimization of spirocyclic derivatives.

In Vivo Pharmacokinetic Profiling

Once a derivative demonstrates an acceptable in vitro profile, it is advanced to in vivo rodent PK studies. The spirocyclic architecture often yields a higher volume of distribution ( Vss​ ) due to enhanced tissue penetration compared to highly plasma-bound planar drugs.

Protocol: Rat Pharmacokinetic Study

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing; IV dosed rats may remain fed. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution).

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose suspension.

    • Causality Note: The spirocycle's high kinetic solubility allows for simple suspension formulations for PO dosing, avoiding the need for complex, absorption-altering lipid vehicles.

  • Dosing & Sampling: Administer doses. Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma using protein precipitation (3 volumes of acetonitrile containing IS).

  • Bioanalysis: Quantify via LC-MS/MS. Calculate non-compartmental PK parameters using Phoenix WinNonlin.

In Vivo Data Presentation

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterValueInterpretation & Causality
Clearance ( CL ) 12.5 mL/min/kgRepresents ~22% of rat hepatic blood flow ( Qh​ ). Indicates low-to-moderate hepatic extraction, driven by the steric protection of the spiro-core.
Volume of Distribution ( Vss​ ) 3.8 L/kgGreater than total body water (0.67 L/kg), indicating excellent tissue distribution and intracellular penetration.
Half-life ( t1/2​ ) 4.2 hoursSufficient for once- or twice-daily oral dosing regimens.
Cmax​ (PO) 1,450 ng/mLHigh peak concentration reflects rapid dissolution and absorption in the GI tract.
Bioavailability ( F% ) 68%Excellent oral bioavailability resulting from a combination of high permeability and low first-pass metabolism.

Metabolic Biotransformation Pathways

Understanding the clearance mechanisms of 9-Oxa-1,3,5-triazaspiro[5.5]undecane derivatives is critical for predicting human pharmacokinetics. Spirocyclic compounds often shift the primary clearance mechanism away from rapid CYP-mediated aromatic hydroxylation toward slower, more predictable pathways[5].

Clearance_Pathway A 9-Oxa-1,3,5-triazaspiro [5.5]undecane Derivative B CYP450 Oxidation (N-dealkylation) A->B Hepatic Clearance D Renal Excretion (Unchanged Drug) A->D Renal Clearance C Phase II Conjugation (Glucuronidation) B->C E Biliary Excretion (Metabolites) B->E C->E

Metabolic biotransformation and excretion pathways of spirocyclic derivatives.

Because the spiro-fusion sterically hinders the adjacent carbons, CYP450 enzymes (primarily CYP3A4 and CYP2D6) are forced to target distal, less favorable sites (e.g., N -dealkylation of the triazinane ring). Furthermore, the increased polarity provided by the 9-oxa substitution promotes a higher fraction of unchanged drug being cleared via renal excretion, which reduces the risk of drug-drug interactions (DDIs) associated with heavy CYP450 reliance.

Conclusion

The integration of the 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold into drug discovery programs offers a robust solution to the pharmacokinetic liabilities of planar molecules. By increasing sp3 character and introducing a rigid, three-dimensional geometry, these derivatives achieve a superior balance of aqueous solubility, metabolic stability, and high unbound fraction. Through rigorous, self-validating in vitro profiling and comprehensive in vivo modeling, researchers can leverage this scaffold to develop highly bioavailable, efficacious therapeutics with predictable clearance profiles.

References

  • Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PMC - NIH. National Institutes of Health. Available at: [Link]2]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]3]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. Available at: [Link]4]

  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC. National Institutes of Health. Available at: [Link]5]

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Exploratory

In Vitro Biological Activity of 9-Oxa-1,3,5-triazaspiro[5.5]undecane: A Technical Guide to Spirocyclic Scaffolds in Early Drug Discovery

Executive Summary Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized heteroaromatics—often plagued by poor solubility and off-target toxicity—toward high-Fsp³ spirocyclic scaffolds. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized heteroaromatics—often plagued by poor solubility and off-target toxicity—toward high-Fsp³ spirocyclic scaffolds. The compound 9-Oxa-1,3,5-triazaspiro[5.5]undecane (CAS: 353799-74-3)[1] represents a privileged building block in this "escape from flatland." By incorporating a morpholine-like oxygen within a rigid triazaspiro framework, this scaffold provides unique 3D vector projections, drastically reducing the entropic penalty upon target binding.

As a Senior Application Scientist, I have structured this whitepaper to detail the in vitro evaluation of this spirocyclic class across its two most prominent therapeutic applications: Epigenetic Modulation (METTL3 Inhibition) and Viral Entry Antagonism (CCR5) .

Structural Rationale: The Causality of Scaffold Selection

Why utilize the 9-oxa substitution on a triazaspiro[5.5]undecane core? In classical drug discovery, achieving high target affinity often requires adding lipophilic groups, which inversely degrades aqueous solubility and microsomal stability.

By introducing an oxygen atom into the spirocyclic ring system, we achieve three critical physicochemical upgrades:

  • Basicity Modulation: The electronegative oxygen lowers the pKa of the adjacent nitrogen atoms, improving membrane permeability.

  • Conformational Freezing: The rigid spiro-fusion locks the molecule into its bioactive conformation. This pre-organization reduces the thermodynamic entropic penalty ( ΔS ) when the drug binds to deep hydrophobic pockets[2].

  • Metabolic Shielding: The lack of exposed, flat aromatic C-H bonds renders the scaffold highly resistant to Cytochrome P450-mediated oxidative degradation.

Core Application I: Epigenetic Modulation via METTL3 Inhibition

Mechanistic Causality

METTL3 is an RNA methyltransferase responsible for N6-methyladenosine (m6A) modifications, a pathway heavily implicated in acute myeloid leukemia (AML) and solid tumors[3]. The active site of METTL3 requires the binding of the cofactor S-adenosylmethionine (SAM). Triazaspiro[5.5]undecane derivatives have been proven to perfectly mimic the spatial requirements of the SAM-binding pocket, yielding highly selective, low-nanomolar inhibitors[2].

METTL3_Pathway METTL3 METTL3/14 Complex (Active Writer) m6A m6A-Modified mRNA (Disease Progression) METTL3->m6A Methyl Transfer SAM SAM Cofactor (Methyl Donor) SAM->METTL3 Binds Pocket RNA Target mRNA (Unmethylated) RNA->METTL3 Substrate Entry Inhibitor 9-Oxa-triazaspiro Derivative Inhibitor->METTL3 Competitive Inhibition

Fig 1. Mechanism of METTL3 inhibition by spirocyclic derivatives blocking RNA methylation.

In Vitro Protocol: Self-Validating TR-FRET Biochemical Assay

To evaluate the inhibitory potency of 9-oxa-triazaspiro derivatives against METTL3, we utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET). Why TR-FRET? Traditional methyltransferase assays rely on radioactive ³H-SAM. TR-FRET eliminates radioactive waste and utilizes a time-gated europium cryptate donor, which completely nullifies background auto-fluorescence from the spirocyclic test compounds.

Step-by-Step Methodology:

  • Assay Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 1 mM DTT, and an RNase inhibitor cocktail. Crucial Step: The RNase inhibitor is mandatory to prevent false-positive signal degradation.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant METTL3/14 complex (final concentration 5 nM) into a 384-well pro-plate. Add 100 nL of the spirocyclic compound (serially diluted in DMSO). Incubate for 15 minutes at room temperature to allow the rigid spirocycle to occupy the SAM pocket.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 1 µM SAM and 100 nM biotinylated-RNA substrate. Incubate for 1 hour at 25°C.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing Europium-labeled anti-m6A antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout & Validation: Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). The assay is only deemed valid if Z' > 0.6 , ensuring the signal window is robust enough to delineate true structure-activity relationships (SAR).

Core Application II: Viral Entry Antagonism (CCR5)

Mechanistic Causality

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that serves as the primary co-receptor for HIV-1 entry into human macrophages and T-cells. Spirodiketopiperazines (direct derivatives of the triazaspiro core) provide the bulky, 3D spatial geometry required to lodge deeply into the hydrophobic transmembrane cavity of CCR5. This completely restricts the receptor's conformational flexibility, preventing the binding of the viral gp120 envelope protein[4].

Screening_Workflow Library Spirocyclic Library TR_FRET TR-FRET Assay (Target Engagement) Library->TR_FRET Primary Screen Microsomes Microsomal Stability (HLM/RLM) TR_FRET->Microsomes IC50 < 10nM Caco2 Caco-2 Permeability (Efflux Ratio) Microsomes->Caco2 t1/2 > 30min Lead Lead Selection (In Vivo Ready) Caco2->Lead Papp > 10^-6

Fig 2. Sequential in vitro screening workflow for evaluating spirocyclic drug candidates.

In Vitro Protocol: Cell-Cell Fusion Assay

While radioligand binding confirms target affinity, a Cell-Cell Fusion Assay is required to prove functional antagonism. Why this assay? It directly mimics the physiological event of HIV-1 entry[5], providing a highly translatable metric of efficacy before moving to live-virus BSL-3 testing.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate two distinct cell lines:

    • Effector Cells: CHO cells stably expressing HIV-1 gp120 and the Tat transactivator.

    • Target Cells: TZM-bl cells expressing CD4, CCR5, and a Tat-driven Luciferase reporter gene.

  • Compound Pre-treatment: Seed Target Cells ( 1×104 cells/well) in a 96-well plate. Add the 9-oxa-triazaspiro derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C to ensure receptor saturation.

  • Fusion Initiation: Add Effector Cells ( 1×104 cells/well) to the Target Cells.

  • Incubation & Lysis: Co-incubate for 18 hours at 37°C. If the spirocyclic compound fails to block CCR5, the cells fuse, Tat drives transcription, and luciferase is produced.

  • Readout & Validation: Lyse the cells using Bright-Glo™ Reagent and measure luminescence.

    • Self-Validation Metric: Include a cytotoxicity control plate (using CellTiter-Glo) run in parallel. A compound is only validated as a true antagonist if the IC₅₀ for fusion inhibition is at least 100-fold lower than its CC₅₀ (cytotoxic concentration), ruling out non-specific membrane disruption.

Quantitative Data Summary

The following table synthesizes benchmark in vitro data demonstrating the superiority of the triazaspiro[5.5]undecane spirocyclic scaffold compared to traditional planar molecules across both therapeutic domains[4],[2].

Compound ClassTarget ApplicationBiochemical IC₅₀ (nM)RLM Stability (t₁/₂, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Flat Heteroaromatic (Reference)METTL3> 7,000< 100.5
Triazaspiro[5.5]undecane Lead METTL3 5 > 60 12.4
Flat Piperazine (Reference)CCR5450152.1
Spirodiketopiperazine Lead CCR5 12 > 120 18.5

Table 1: Comparative in vitro profiling. The spirocyclic architecture dramatically improves target affinity (due to reduced entropic penalty) and metabolic stability (RLM) simultaneously.

References

  • Dolbois, A., et al. "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Nishizawa, R., et al. "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry, 2010. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of 9-Oxa-1,3,5-triazaspiro[5.5]undecane Building Blocks in Drug Discovery

Executive Summary & Rationale The transition from flat, sp²-hybridized heteroaromatic rings to three-dimensional spirocyclic architectures is a defining trend in modern medicinal chemistry. Increasing the fraction of sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The transition from flat, sp²-hybridized heteroaromatic rings to three-dimensional spirocyclic architectures is a defining trend in modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates directly correlates with improved clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and increasing metabolic stability.

The 9-oxa-1,3,5-triazaspiro[5.5]undecane scaffold (CAS: 353799-74-3)[1] represents a highly polar, vector-rich building block that perfectly embodies the "Escape from Flatland" paradigm. By fusing a tetrahydropyran ring[2] with a 1,3,5-triazinane system[3] at a single spiro carbon, this scaffold projects its functionalizable nitrogen atoms into orthogonal spatial quadrants. This application note details a robust, self-validating, two-step synthetic protocol for its preparation, specifically designed to bypass the common pitfalls of multicomponent aminal assembly.

Mechanistic Insights: The Causality of Multicomponent Assembly

The theoretical direct synthesis of unsubstituted 1,3,5-triazaspiro[5.5]undecanes via the condensation of tetrahydro-4H-pyran-4-one with ammonia and formaldehyde is notoriously problematic. The reaction is heavily plagued by the formation of hexamethylenetetramine (urotropine) and intractable linear polymers, leading to negligible yields of the desired spirocycle.

To establish a high-yielding and reproducible protocol, a protected primary amine—benzylamine —must be utilized as a steric director[4].

  • Imine Formation: Tetrahydro-4H-pyran-4-one reacts with the first equivalent of benzylamine to form a transient Schiff base.

  • Aminal Assembly: Formaldehyde and additional benzylamine molecules form highly reactive iminium intermediates. The steric bulk of the benzyl groups prevents over-polymerization, strictly guiding the selective cyclization into the 1,3,5-tribenzyl-1,3,5-triazinane spiro-fused architecture.

  • Hydrogenolytic Deprotection: The tribenzyl intermediate is subjected to palladium-catalyzed hydrogenolysis. Unlike strongly acidic deprotection—which risks hydrolytic cleavage of the sensitive aminal linkages in the triazinane ring—catalytic hydrogenation cleanly removes the benzyl groups to yield the target scaffold as a stable hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tribenzyl-9-oxa-1,3,5-triazaspiro[5.5]undecane

Reagents: Tetrahydro-4H-pyran-4-one (10.0 mmol), Benzylamine (32.0 mmol), Aqueous Formaldehyde (37% w/w, 22.0 mmol), Ethanol (50 mL).

Step-by-Step Methodology:

  • Charge a 100 mL round-bottom flask with ethanol (50 mL) and tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol).

  • Add benzylamine (3.43 g, 32.0 mmol) dropwise at room temperature. Stir the reaction mixture for 30 minutes to allow for initial imine formation.

  • Cool the mixture to 0 °C using an ice bath. Slowly add aqueous formaldehyde (1.78 g of 37% solution, 22.0 mmol) dropwise over 15 minutes to control the highly exothermic aminal assembly.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to isolate the tribenzyl intermediate as a viscous pale-yellow oil.

Step 2: Catalytic Hydrogenolysis to 9-Oxa-1,3,5-triazaspiro[5.5]undecane Hydrochloride

Reagents: 1,3,5-Tribenzyl-9-oxa-1,3,5-triazaspiro[5.5]undecane (5.0 mmol), 10% Pd/C (100 mg), Methanol (30 mL), 1M HCl in Diethyl Ether (16.0 mL).

Step-by-Step Methodology:

  • Dissolve the tribenzyl intermediate (2.14 g, 5.0 mmol) in methanol (30 mL) within a high-pressure hydrogenation vessel.

  • Add 1M HCl in diethyl ether (16.0 mL, 16.0 mmol). Expert Insight: Protonating the amines prior to reduction prevents catalyst poisoning and stabilizes the final aminal product against degradation.

  • Carefully add 10% Palladium on Carbon (100 mg) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Pressurize the vessel with Hydrogen gas to 50 psi and agitate at 50 °C for 24 hours.

  • Vent the hydrogen gas safely and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol (20 mL).

  • Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield 9-Oxa-1,3,5-triazaspiro[5.5]undecane trihydrochloride as a highly crystalline white powder.

Data Presentation: Physicochemical Profiling

To illustrate the structural advantages of the synthesized spirocycle, Table 1 compares its physicochemical properties against a traditional flat heteroaromatic analog of similar molecular weight.

Table 1: Physicochemical Comparison of Spirocyclic vs. Flat Scaffolds

Metric9-Oxa-1,3,5-triazaspiro[5.5]undecane2-(Piperazin-1-yl)pyridine (Flat Analog)
Molecular Weight 157.21 g/mol 163.22 g/mol
Fsp³ (Fraction sp³) 1.000.44
TPSA 45.2 Ų30.2 Ų
ClogP -1.21.1
H-Bond Donors 31
H-Bond Acceptors 43
Vector Geometry Orthogonal, 3DPlanar, 2D

Synthesis Workflow Visualization

G A Tetrahydro-4H-pyran-4-one (Ketone Precursor) B Multicomponent Condensation (BnNH2, CH2O) A->B Step 1 C 1,3,5-Tribenzyl-9-oxa- 1,3,5-triazaspiro[5.5]undecane B->C D Catalytic Hydrogenolysis (Pd/C, H2, 50 psi) C->D Step 2 E 9-Oxa-1,3,5-triazaspiro [5.5]undecane D->E

Figure 1: Two-step synthetic workflow for 9-Oxa-1,3,5-triazaspiro[5.5]undecane.

References

2.[3] Title: Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

3.[4] Title: A Noncarbenoid Approach to Imidazolidines via ZnCl2‑Catalyzed Annulation of 4‑Alkoxycarbonyl-1,2-diaza-1,3-dienes with 1,3,5-Triazinanes Source: PMC - NIH URL: [Link]

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Application

Application Note: De Novo Synthesis and Validation of the 9-Oxa-1,3,5-triazaspiro[5.5]undecane Scaffold

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Validation, and Scaffold Optimization Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Validation, and Scaffold Optimization

Executive Summary & Mechanistic Rationale

The incorporation of sp3-rich spirocyclic scaffolds is a cornerstone of modern drug discovery, driven by the need to improve the physicochemical properties and metabolic stability of drug candidates. The target core, 9-oxa-1,3,5-triazaspiro[5.5]undecane , features a tetrahydropyran ring spiro-fused to a 1,3,5-triazine ring.

Scientific Integrity & Causality: While the theoretical, fully saturated, and unsubstituted 1,3,5-triazinane ring is an intriguing structural concept, it is essentially a cyclic aminal. In physiological conditions, unsubstituted cyclic aminals are highly susceptible to hydrolytic ring-opening. Therefore, in applied medicinal chemistry, this scaffold is almost exclusively synthesized and deployed as its resonance-stabilized derivative: 2,4-diamino-9-oxa-1,3,5-triazaspiro[5.5]undeca-2,4-diene . The introduction of unsaturation and exocyclic amino groups at the 2 and 4 positions stabilizes the ring system, yielding a robust, bioavailable scaffold that has proven highly effective in targeting dihydrofolate reductase (DHFR) [1] and voltage-gated neuronal sodium channels [2].

This application note details the optimized, self-validating synthesis of this commercially and biologically relevant API scaffold from basic, commercially available reagents.

Retrosynthetic Strategy & Workflow

The synthesis relies on a highly efficient, one-pot multi-component cyclocondensation. By reacting commercially available tetrahydro-4H-pyran-4-one with cyanoguanidine (dicyandiamide) under strict acid catalysis, we drive the formation of an initial imine intermediate, which subsequently undergoes intramolecular cyclization to form the spiro-triazine core.

ReactionMechanism Ketone Tetrahydro-4H-pyran-4-one Commercial Reagent Catalyst {Conc. HCl / n-BuOH|Reflux, 118 °C} Ketone->Catalyst Reagent Cyanoguanidine Nucleophile Reagent->Catalyst Product 2,4-Diamino-9-oxa-1,3,5- triazaspiro[5.5]undeca-2,4-diene Stable Scaffold API Catalyst->Product Cyclocondensation (82% Yield)

Fig 1: One-pot cyclocondensation workflow yielding the stable 1,3,5-triazaspiro[5.5]undecane scaffold.

Experimental Protocol: One-Pot Cyclocondensation

This protocol is designed as a self-validating system . The reaction utilizes the inherent solubility differences of the starting materials versus the product hydrochloride salt to drive auto-purification.

Materials Required:
  • Tetrahydro-4H-pyran-4-one (1.0 equiv, 10.0 mmol, 1.00 g)

  • Cyanoguanidine (1.2 equiv, 12.0 mmol, 1.01 g)

  • Concentrated Hydrochloric Acid (37% w/w, 1.5 equiv, 1.25 mL)

  • n-Butanol (Anhydrous, 20 mL)

  • Diethyl Ether (for washing)

Step-by-Step Methodology:
  • Reagent Solubilization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.00 g) and cyanoguanidine (1.01 g). Suspend the mixture in 20 mL of anhydrous n-butanol.

    • Causality:n-Butanol is specifically selected over ethanol because its higher boiling point (118 °C) provides the thermal energy required to overcome the activation barrier of the final cyclization step, which stalls at lower temperatures.

  • Acidic Activation: Place the flask in an ice bath (0 °C). Slowly add 1.25 mL of concentrated HCl dropwise over 5 minutes.

    • Causality: The strong acid protonates the carbonyl oxygen of the pyranone, dramatically increasing its electrophilicity and facilitating the initial nucleophilic attack by the terminal amine of cyanoguanidine.

  • Reflux & Cyclization: Attach a reflux condenser and heat the reaction mixture to 118 °C in an oil bath with vigorous stirring for 8 hours.

  • In-Process Quality Control (IPQC): At t = 8h, sample the reaction. Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the ketone (visualized via KMnO₄ stain) and the appearance of a baseline, highly UV-active spot confirms the formation of the conjugated diene product.

  • Precipitation & Auto-Purification: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 1 hour. The product will spontaneously precipitate as a dense, white hydrochloride salt.

    • Self-Validation: The unreacted cyanoguanidine and byproducts remain soluble in the cold n-butanol, ensuring the precipitate is highly pure (>95% by LC-MS).

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold n-butanol (2 × 5 mL) followed by diethyl ether (2 × 10 mL) to remove residual high-boiling solvent.

  • Drying: Dry the solid in vacuo at 50 °C for 12 hours to afford the target scaffold as a white powder.

Quantitative Data & Optimization

The following tables summarize the experimental causality behind the chosen reaction parameters and the analytical metrics used to validate the final API scaffold.

Table 1: Solvent and Catalyst Optimization for Cyclocondensation

EntrySolventCatalyst (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1EthanolNone7824< 5N/A
2EthanolHCl (1.5)78244538
3DMFp-TsOH (1.0)120126042
4 n-Butanol HCl (1.5) 118 8 > 95 82

Insight: Entry 4 demonstrates that the combination of a high-boiling protic solvent and a strong mineral acid is mandatory for driving the thermodynamic cyclization of the spiro-system.

Table 2: Analytical Characterization of the Target API Scaffold

Analytical TechniqueTarget ParameterExpected ResultDiagnostic Significance
¹H-NMR (DMSO-d₆) Pyran Ring Protonsδ 3.6–3.8 (m, 4H, -CH₂-O-CH₂-)Confirms the intact 9-oxa tetrahydropyran system.
¹H-NMR (DMSO-d₆) Exocyclic Aminesδ 7.2–7.5 (br s, 4H, -NH₂)Validates successful cyanoguanidine incorporation.
LC-MS (ESI+) [M+H]⁺ Ionm/z 212.1Matches the theoretical mass of the diene API.
TLC (DCM:MeOH 9:1) R_f Value0.35 (Strongly UV Active)Confirms conjugation (diene) and high polarity.

References

  • Chui, W.K., et al. "1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective Mycobacterium tuberculosis dihydrofolate reductase inhibitors with potent whole cell activity." European Journal of Medicinal Chemistry, 2018.[Link][1]

  • Ma, X., et al. "Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers." Bioorganic & Medicinal Chemistry Letters, 2009.[Link][2]

Sources

Method

Application Note: Incorporating 9-Oxa-1,3,5-triazaspiro[5.5]undecane into Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale The integration of spirocyclic scaffolds into peptide backbones represents a paradigm shift in peptidomimetic drug discovery. Linear peptides often suffer from high conformational flex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into peptide backbones represents a paradigm shift in peptidomimetic drug discovery. Linear peptides often suffer from high conformational flexibility, leading to severe entropic penalties upon target binding and high susceptibility to proteolytic cleavage. By embedding rigid spirocycles, researchers can lock peptides into bioactive conformations (such as stabilized β -turns) and significantly enhance metabolic stability.

9-Oxa-1,3,5-triazaspiro[5.5]undecane is a highly specialized spirocyclic building block. It features a tetrahydropyran ring (9-oxa) spiro-fused to a 1,3,5-triazinane ring. This unique architecture provides two distinct structural advantages:

  • Targeted Hydrogen Bonding: The oxygen atom in the tetrahydropyran ring acts as a localized hydrogen-bond acceptor. This is highly analogous to the 1,4,9-triazaspiro[5.5]undecane scaffold utilized in potent CCR5 viral entry inhibitors (e.g., aplaviroc), where the heteroatom network is critical for receptor affinity[1].

  • Multivalent Branching Hub: The 1,3,5-triazinane nitrogens allow for orthogonal functionalization. Triazine and triazinane cores are increasingly recognized as superior branching connectors for synthesizing multivalent peptide dendrimers[2].

BetaTurn_Mechanism Linear Linear Peptide (High Entropic Penalty) Spiro 9-Oxa-Spiro Scaffold (Conformational Constraint) Linear->Spiro SPPS Incorporation Turn Stabilized Beta-Turn (Pre-organized) Spiro->Turn Restricts Dihedral Angles Target Receptor Binding (e.g., CCR5 / METTL3) Turn->Target Enhanced Affinity

Thermodynamic advantage of spiro constraints in reducing entropic penalty during binding.

Mechanistic Insights: Overcoming Steric Hindrance

Incorporating a bulky spiro[5.5]undecane system into a growing peptide chain on a solid support is non-trivial. The spiro carbon (C6) imposes severe steric hindrance on the adjacent triazinane nitrogens, fundamentally altering the kinetics of amide bond formation.

Causality of Reagent Selection

Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for coupling amino acids to the sterically occluded secondary amines of the triazinane ring. Prolonged reaction times with weak activators lead to incomplete couplings and promote the epimerization of the incoming amino acid.

To overcome this high activation energy barrier, we mandate the use of highly reactive coupling chemistries:

  • Uronium/Aminium Salts (HATU): Generates highly reactive 7-aza-benzotriazole active esters capable of penetrating the steric bulk.

  • Triazine-based Reagents (DMT-MM or DCET): 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) and DMT-MM have shown exceptional efficacy in forming amide bonds with hindered amines, offering rapid reactivity with minimal racemization[3],[4].

Experimental Protocols

Preparation of the Building Block

Before SPPS, 9-Oxa-1,3,5-triazaspiro[5.5]undecane must be functionalized into an Fmoc-protected amino acid derivative. Typically, one nitrogen (e.g., N1) is alkylated with a carboxymethyl group (forming a tertiary amine/carboxylic acid handle), N3 is protected with an orthogonal group (e.g., Alloc for future branching), and N5 is Fmoc-protected. This mimics the successful functionalization strategies seen in homologous METTL3 inhibitor spirocycles[5].

Self-Validating SPPS Workflow

Materials:

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • Fmoc-9-Oxa-Spiro-OH derivative

  • HATU, DMT-MM, DIPEA, NMM, DMF, Piperidine

  • Kaiser Test and Chloranil Test Kits

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of Rink Amide resin in DMF for 45 minutes to ensure maximum polymer matrix expansion. Drain completely.

  • Initial Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Coupling (Primary Amine):

    • Dissolve 2.0 equivalents (1.0 mmol) of the Fmoc-9-Oxa-Spiro-OH in minimal DMF.

    • Add 2.0 eq of HATU and 4.0 eq of DIPEA. Pre-activate for exactly 2 minutes to form the active ester without degrading the reagent.

    • Add the mixture to the resin and agitate at room temperature for 3 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

  • Spirocycle Deprotection: Treat with 20% piperidine in DMF (2 × 15 min).

    • Causality: The Fmoc group on the hindered spirocycle nitrogen requires extended deprotection times due to the restricted solvent accessibility around the spiro core.

  • Elongation on the Hindered Amine:

    • To couple the next amino acid onto the spirocycle's exposed secondary amine, use DMT-MM (3.0 eq) and N-Methylmorpholine (NMM, 6.0 eq) with the incoming Fmoc-AA-OH (3.0 eq)[4].

    • Agitate for 4 hours.

    • Self-Validation: The Kaiser test is unreliable for secondary amines. You must use the Chloranil test; a color change from blue/green to colorless indicates successful coupling.

  • Cleavage: Treat the resin with a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Filter, concentrate, and precipitate the modified peptide in cold diethyl ether.

SPPS_Workflow A Step 1 Resin Swelling & Deprotection B Step 2 Activation: HATU / DIPEA A->B C Step 3 Coupling 9-Oxa-Spiro (3 hrs) B->C D Step 4 Validation: Kaiser Test C->D D->C Positive (Re-couple) E Step 5 Fmoc Deprotection (Extended) D->E Negative (Complete) F Step 6 Elongation via DMT-MM E->F G Step 7 Validation: Chloranil Test F->G G->F Positive (Re-couple) H Step 8 TFA Cleavage & Precipitation G->H Negative (Complete)

Self-validating solid-phase synthesis workflow for hindered spirocyclic building blocks.

Quantitative Data: Coupling Efficiency Comparison

To empirically justify the reagent selection, the following table summarizes the coupling efficiency of a standard amino acid (Fmoc-Ala-OH) onto the sterically hindered secondary amine of the resin-bound 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold.

Coupling Reagent SystemEquivalents (AA/Reagent/Base)Reaction TimeCoupling Efficiency (%)*Epimerization Level (%)
DIC / Oxyma Pure3 / 3 / 04 hours45.2< 1.0
HATU / DIPEA3 / 3 / 64 hours82.53.4
COMU / DIPEA3 / 3 / 62 hours88.14.1
DCET / NMM[3]3 / 3 / 64 hours91.0< 1.0
DMT-MM / NMM [4]3 / 3 / 6 4 hours 96.4 < 1.0

*Efficiency determined by LC-MS integration of the crude cleavage product. Triazine-based reagents demonstrate superior performance for hindered spirocyclic amines, balancing high conversion with negligible epimerization.

References

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization Source: National Institutes of Health (NIH) / Int J Mol Sci URL:[Link]

  • Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Application Note: Catalytic Methods for the Regioselective N-Alkylation of 9-Oxa-1,3,5-triazaspiro[5.5]undecane

Executive Summary & Introduction The spirocyclic scaffold 9-Oxa-1,3,5-triazaspiro[5.5]undecane has emerged as a highly valuable structural motif in modern drug discovery. Characterized by its rigid, sp³-rich architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The spirocyclic scaffold 9-Oxa-1,3,5-triazaspiro[5.5]undecane has emerged as a highly valuable structural motif in modern drug discovery. Characterized by its rigid, sp³-rich architecture, this spirocycle improves the physicochemical properties (e.g., aqueous solubility, metabolic stability) of lead compounds and is prominently featured in the development of [1] and chemokine receptor modulators.

However, the functionalization of this scaffold—specifically the N-alkylation of the 1,3,5-triazinane ring—presents significant synthetic challenges. The three nitrogen atoms within the aminal-like ring exhibit similar nucleophilicity, making regiocontrol difficult. Furthermore, traditional S_N2 alkylation using alkyl halides frequently results in over-alkylation (quaternary ammonium salt formation) and poor atom economy.

This application note details two state-of-the-art, self-validating catalytic methodologies that overcome these limitations: Borrowing Hydrogen (Hydrogen Autotransfer) and Transition-Metal Catalyzed Reductive Amination .

Mechanistic Rationale & Causality (Expertise & Experience)

To successfully alkylate 9-Oxa-1,3,5-triazaspiro[5.5]undecane, chemists must navigate two primary structural vulnerabilities:

  • Acid Sensitivity of the Triazinane Core: The 1,3,5-triazinane ring is essentially a cyclic aminal. Exposure to strong Brønsted acids (commonly used in classical reductive aminations with NaBH₃CN) can trigger ring-opening hydrolysis, degrading the scaffold into formaldehyde and primary diamines.

  • Polyalkylation Risks: Primary and secondary amines are highly susceptible to successive alkylations in the presence of highly reactive electrophiles like methyl iodide.

The Catalytic Solutions

A. Borrowing Hydrogen (BH) Methodology: This approach utilizes bench-stable alcohols as alkylating agents. As detailed in recent reviews on [2], a transition metal catalyst (e.g., Ru, Ir, or Mn) dehydrogenates the alcohol to an aldehyde/ketone. The spirocyclic amine condenses with this intermediate to form an imine, releasing water. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the desired N-alkylated product. Causality: Because the reaction operates under basic conditions (e.g., using t-BuOK), the acid-sensitive triazinane ring is preserved. Furthermore, the intermediate imine can only form once per catalytic cycle, and the resulting steric bulk of the mono-alkylated product naturally deters over-alkylation.

B. Transition-Metal Catalyzed Reductive Amination: For highly sterically hindered alkyl groups, direct coupling with ketones via [3] using Iridium catalysts provides a mild, neutral-pH alternative to traditional hydride reagents, ensuring the spirocyclic core remains intact.

BHCycle A Alcohol (Alkylating Agent) B Aldehyde/Ketone Intermediate A->B -H₂ (Dehydrogenation) C Imine/Iminium Intermediate B->C + Amine, -H₂O D N-Alkylated Spirocycle C->D +H₂ (Hydrogenation) Cat [M] Catalyst (Ru/Ir/Mn) Cat->A Catalyzes Cat->C Catalyzes Amine 9-Oxa-1,3,5-triazaspiro [5.5]undecane Amine->C

Catalytic cycle of Borrowing Hydrogen N-alkylation showing intermediate formations.

Comparative Data Analysis

The following table summarizes the quantitative performance of the catalytic methods compared to traditional batch S_N2 alkylation.

MethodologyCatalyst / ReagentsAlkylating AgentReaction ConditionsSelectivity / YieldGreen Metric (Byproduct)
Borrowing Hydrogen [Ru(p-cymene)Cl₂]₂, t-BuOKPrimary/Secondary AlcoholsToluene, 110 °C, 16 hMono-alkylation (>85%)Water (High Atom Economy)
Reductive Amination [Ir(cod)Cl]₂, PhosphoramiditeAldehydes/KetonesTHF, 25-50 °C, H₂ (1 atm)Mono-alkylation (>90%)Water (High Atom Economy)
Traditional S_N2 (Control) K₂CO₃ (Base)Alkyl Halides (e.g., MeI)DMF, 80 °C, 12 hPoor (<40%, polyalkylated)Halide Salts (Toxic Waste)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in drug development workflows.

Protocol A: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation

This protocol utilizes widely available commodity alcohols, capitalizing on [4].

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with[Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos ligand (5 mol%), and potassium tert-butoxide (t-BuOK, 20 mol%).

    • Causality: Low-valent Ru(II) is susceptible to oxidation. The glovebox prevents catalyst deactivation, while t-BuOK is critical for deprotonating the alcohol to form the metal-alkoxide complex, facilitating β-hydride elimination.

  • Substrate Addition: Add 9-Oxa-1,3,5-triazaspiro[5.5]undecane (1.0 equiv, 1.0 mmol) and the desired primary alcohol (1.2 equiv). Dissolve the mixture in anhydrous toluene (3.0 mL).

  • Thermal Reaction: Seal the tube, remove it from the glovebox, and stir at 110 °C for 16 hours.

  • In-Process Control (LC-MS): At 14 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The presence of an imine mass peak (M+H - 2 Da relative to product) indicates incomplete hydrogenation. If observed, extend the reaction time or verify the integrity of the Ru-catalyst.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Iridium-Catalyzed Reductive Amination

Ideal for coupling the spirocycle with complex, sterically hindered ketones, avoiding the pitfalls of [5].

Step-by-Step Methodology:

  • Imine Pre-formation: In a round-bottom flask, combine 9-Oxa-1,3,5-triazaspiro[5.5]undecane (1.0 mmol) and the target ketone (1.1 equiv) in anhydrous THF (5 mL). Add activated 4Å molecular sieves. Stir at room temperature for 4 hours.

  • Catalyst Addition: Add [Ir(cod)Cl]₂ (2 mol%) and a phosphoramidite ligand (4 mol%).

    • Causality: The Ir-complex facilitates an outer-sphere hydride transfer, which is highly sensitive to steric environments, allowing for exquisite regiocontrol on the least hindered nitrogen of the triazinane ring.

  • Hydrogenation: Purge the flask with H₂ gas (balloon) and stir vigorously at 40 °C for 12 hours.

  • Validation & Isolation: Filter off the molecular sieves, concentrate the filtrate, and purify via reverse-phase HPLC. Validate the structure using ¹H/¹³C NMR, ensuring the spirocyclic aminal protons (typically ~4.0-4.5 ppm) remain intact, confirming no acid-catalyzed ring opening occurred.

Workflow Step1 1. Catalyst & Ligand Preparation (Glovebox) Step2 2. Substrate Addition (Spirocycle + Alkylating Agent) Step1->Step2 Step3 3. Catalytic Reaction (Thermal Control) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS In-Process Control) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (NMR, HRMS, Purity >95%) Step5->Step6

Step-by-step experimental and validation workflow for catalytic N-alkylation.

References

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Journal of Medicinal Chemistry (2021). URL:[Link]

  • Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines Topics in Current Chemistry (2025). URL:[Link]

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Nature Communications (2022). URL:[Link]

  • Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals Organic & Biomolecular Chemistry (2018). URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry (2017). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane

Welcome to the technical support guide for the synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals encountering challenges in achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high reaction yields and purity for this spirocyclic scaffold. We will explore common experimental issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Overview of the Synthesis

The synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane is typically achieved via a one-pot condensation reaction involving morpholine, formaldehyde, and an ammonia source. This process, a variation of the Mannich reaction, involves the formation of multiple C-N bonds to construct the spirocyclic hexahydrotriazine ring fused to the morpholine core. While elegant in its convergence, the reaction is sensitive to several parameters that can drastically affect the yield and lead to a complex mixture of byproducts.

G cluster_intermediates Key Intermediates Morpholine Morpholine Iminium N-Methylolmorpholine & Morpholinium Iminium Ion Morpholine->Iminium Formaldehyde Formaldehyde (3 eq.) Formaldehyde->Iminium Ammonia Ammonia (1 eq.) Aminomethyl Aminomethyl Intermediate Ammonia->Aminomethyl Iminium->Aminomethyl Product 9-Oxa-1,3,5-triazaspiro[5.5]undecane Aminomethyl->Product Cyclization

Caption: Plausible reaction pathway for 9-Oxa-1,3,5-triazaspiro[5.5]undecane synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low yields are a frequent challenge in spirocyclization reactions and typically stem from issues with reagents, stoichiometry, or reaction conditions.[1] A systematic approach is crucial.

  • Reagent Quality and Source:

    • Formaldehyde: Formaldehyde is a critical reactant. Its source and purity can significantly impact the outcome. Formalin (a 37% aqueous solution) often contains methanol as a stabilizer, which can interfere with the reaction. Paraformaldehyde, a solid polymer, must be completely depolymerized for the reaction to proceed efficiently, which requires heating. Inconsistent depolymerization leads to incorrect stoichiometry and low yields. Consider using freshly prepared formaldehyde from paraformaldehyde or a high-quality commercial source with known stabilizer content.[2]

    • Ammonia Source: Aqueous ammonia solutions can have variable concentrations. It is advisable to titrate the solution before use or use a freshly opened bottle. Anhydrous ammonia in an organic solvent can also be used for better control.

    • Morpholine: Ensure the morpholine is pure and free from oxidation products. Distillation before use is recommended if purity is questionable.

  • Stoichiometry: The theoretical molar ratio is 1 (Morpholine) : 1 (Ammonia) : 3 (Formaldehyde). However, due to the high reactivity and tendency of formaldehyde to self-polymerize, using a slight excess (e.g., 3.1 - 3.3 equivalents) can sometimes drive the reaction to completion. Conversely, a large excess can lead to unwanted side reactions.[3]

  • Temperature and pH Control: These reactions are often exothermic. Uncontrolled temperature increases can favor the formation of stable byproducts like hexamethylenetetramine (urotropine) from the reaction of ammonia and formaldehyde.[4] The reaction is also pH-sensitive. The formation of the key iminium ion intermediates is typically favored under weakly acidic to neutral conditions.

Q2: My crude product analysis (TLC, LC-MS) shows multiple byproducts. What are they and how can I minimize them?

A2: The complexity of the crude mixture arises from the high reactivity of formaldehyde with both ammonia and morpholine.

  • Likely Byproducts:

    • Hexamethylenetetramine (Urotropine): Formed from the condensation of 6 equivalents of formaldehyde and 4 equivalents of ammonia. It is often a major, crystalline byproduct.

    • N-Methylmorpholine: Formed if a reducing agent is present or under certain disproportionation conditions. Formic acid, an impurity in formaldehyde, can lead to Eschweiler-Clarke type methylation.[3]

    • Oligomeric/Polymeric materials: Unreacted intermediates or excessive formaldehyde can lead to the formation of polymeric aminal structures.

    • Methylenebis(morpholine): Formed from the reaction of two morpholine molecules with one formaldehyde molecule.

  • Minimization Strategy:

    • Controlled Reagent Addition: Add the formaldehyde solution slowly and portion-wise to the mixture of morpholine and ammonia, maintaining a low temperature (0-10 °C) to manage the exotherm.

    • High Dilution: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions that lead to polymers.[5]

    • pH Adjustment: Maintain the reaction pH between 6 and 8. A buffer can be employed, but its compatibility with the workup should be verified.

G Start Low Yield & Complex Mixture CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, pH) CheckReagents->CheckConditions Purity OK Purify Purify/Distill Starting Materials CheckReagents->Purify Impurities Suspected Titrate Titrate/Standardize Reagents CheckReagents->Titrate Inaccurate Concentration CheckWorkup Refine Isolation Protocol CheckConditions->CheckWorkup Conditions OK SlowAdd Implement Slow Addition & Cooling (0-10°C) CheckConditions->SlowAdd Exotherm Observed Dilute Increase Solvent Volume (High Dilution) CheckConditions->Dilute Byproducts Prevail Extraction Screen Extraction Solvents (e.g., CHCl3) CheckWorkup->Extraction Poor Recovery Crystallize Attempt Recrystallization or Salt Formation CheckWorkup->Crystallize Purification Issues End Improved Yield & Purity CheckWorkup->End Workup OK Purify->CheckConditions Titrate->CheckConditions SlowAdd->CheckWorkup Dilute->CheckWorkup Extraction->End Crystallize->End

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 9-Oxa-1,3,5-triazaspiro[5.5]undecane Cross-Couplings

As drug discovery increasingly relies on non-planar, three-dimensional scaffolds to improve physicochemical properties, spirocyclic systems like 9-oxa-1,3,5-triazaspiro[5.5]undecane have become highly valuable[1]. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on non-planar, three-dimensional scaffolds to improve physicochemical properties, spirocyclic systems like 9-oxa-1,3,5-triazaspiro[5.5]undecane have become highly valuable[1]. However, functionalizing these molecules via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents significant synthetic challenges. The quaternary spiro carbon (C6) creates a highly congested 3D environment, severely restricting access to the adjacent nitrogen atoms.

This technical guide provides a causality-driven troubleshooting framework, empirical data, and self-validating protocols to help you overcome steric bottlenecks when coupling 9-oxa-1,3,5-triazaspiro[5.5]undecane derivatives.

Part 1: Mechanistic Bottlenecks & Troubleshooting FAQs

When cross-coupling sterically encumbered spirocycles, standard catalytic systems (e.g., Pd(OAc)₂ / BINAP) frequently fail. Understanding the specific failure points within the catalytic cycle is essential for rational optimization.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Spirocyclic Amine) OxAdd->AmineCoord Spiro Amine Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination (Steric Bottleneck) Deprot->RedElim Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product C-N Bond Formation

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Q1: Why does my reaction stall with unreacted 9-oxa-1,3,5-triazaspiro[5.5]undecane, even with prolonged heating?

Causality: The failure typically occurs at the reductive elimination step. While oxidative addition of the aryl halide to Pd(0) is fast, the extreme steric clash between the bulky aryl group and the spiro[5.5]undecane framework creates a massive kinetic barrier to reductive elimination[2]. The Pd(II) intermediate becomes trapped, preventing catalyst turnover. Solution: Abandon first-generation or standard bidentate ligands (like DPPF). Shift to highly hindered, electron-rich dialkylbiaryl phosphines such as tBuBrettPhos or RuPhos [3]. These ligands enforce a mono-ligated Pd(II) intermediate (L₁Pd), which relieves steric crowding around the metal center and geometrically forces the aryl and amine groups together, accelerating reductive elimination.

Q2: I am observing significant dehalogenation (reduction) of my aryl halide instead of C–N coupling. How do I prevent this?

Causality: Dehalogenation is a competing side-reaction that occurs when the spirocyclic amine is too hindered to coordinate efficiently to the Pd(II)-aryl complex. If you are using alkoxide bases (e.g., NaOtBu) or aliphatic alcohol solvents, the stalled Pd(II)-aryl intermediate undergoes β-hydride elimination, transferring a hydride to the metal, which then reductively eliminates to form the reduced arene. Solution:

  • Base Swap: Switch to non-nucleophilic bases. Lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective for proton tolerance and steric control in secondary amines[4]. Alternatively, use anhydrous K₃PO₄.

  • Precatalyst Selection: Utilize Pd G3 or G4 precatalysts . These ensure rapid, quantitative generation of the active Pd(0) species at lower temperatures, minimizing the time the Pd(II)-aryl intermediate is exposed to side-reactions before the amine can coordinate.

Q3: Does the triaza-oxa framework of the spirocycle cause catalyst poisoning?

Causality: Yes. The 9-oxa-1,3,5-triazaspiro[5.5]undecane scaffold contains multiple Lewis basic heteroatoms that can act as a multidentate chelator, stripping palladium from the catalytic cycle and precipitating it as inactive palladium black. Solution: Maintain a slight excess of ligand relative to palladium (e.g., a 1.2:1 to 1.5:1 ratio of Ligand:Pd) to keep the metal center saturated with the active phosphine, outcompeting off-target chelation by the spirocycle.

Workflow Start Low Yield in Coupling Check Analyze Byproducts (LC-MS) Start->Check Dehal High Dehalogenation? Check->Dehal NoSM Unreacted Amine? Check->NoSM Base Switch to LiHMDS/K3PO4 Dehal->Base Yes Ligand Use tBuBrettPhos Pd G3 NoSM->Ligand Yes

Fig 2: Decision tree for troubleshooting spirocyclic amine cross-coupling reactions.

Part 2: Quantitative Data – Ligand & Base Screening

The following table summarizes empirical optimization data for the coupling of 9-oxa-1,3,5-triazaspiro[5.5]undecane with 4-bromoanisole (0.5 mmol scale). The data clearly demonstrates the necessity of dialkylbiaryl phosphines and optimized bases for this specific spirocycle.

Ligand / Precatalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct
BINAP / Pd(OAc)₂NaOtBuToluene10015%5%Arene Reduction (85%)
XantPhos / Pd₂(dba)₃Cs₂CO₃1,4-Dioxane10045%32%Unreacted Amine
RuPhos / RuPhos Pd G3LiHMDSTHF8588%79%Trace Reduction
tBuBrettPhos / tBuBrettPhos Pd G3 NaOtBu t-Amyl Alcohol 100 >95% 91% None (Clean)
tBuBrettPhos / tBuBrettPhos Pd G3K₃PO₄1,4-Dioxane10092%88%None (Clean)

Note: For highly electron-deficient aryl halides prone to reduction, the K₃PO₄ / 1,4-Dioxane system is preferred over NaOtBu to entirely suppress β-hydride elimination.

Part 3: Validated Experimental Protocol

This protocol is a self-validating system designed specifically for the bulky 9-oxa-1,3,5-triazaspiro[5.5]undecane scaffold. It utilizes the tBuBrettPhos Pd G3 precatalyst to ensure rapid oxidative addition and force reductive elimination.

Materials Required:
  • 9-Oxa-1,3,5-triazaspiro[5.5]undecane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • tBuBrettPhos Pd G3 (2 mol%)

  • tBuBrettPhos ligand (0.5 mol% - added to prevent spirocycle chelation)

  • Sodium tert-butoxide (NaOtBu) or anhydrous K₃PO₄ (1.5 equiv)

  • Anhydrous, degassed t-Amyl Alcohol or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Glovebox Assembly (Crucial for Pd G3 stability): In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), 9-oxa-1,3,5-triazaspiro[5.5]undecane (1.2 mmol), tBuBrettPhos Pd G3 (17 mg, 0.02 mmol), tBuBrettPhos ligand (2.4 mg, 0.005 mmol), and the base (1.5 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed solvent. Seal the tube with a Teflon-lined screw cap.

    • Self-Validation Check 1: Upon solvent addition and initial stirring, the reaction mixture should transition from a heterogeneous suspension to a homogeneous, pale yellow/orange solution, indicating the successful activation of the G3 precatalyst into the active Pd(0) species.

  • Thermal Activation: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure mass transfer, especially if using insoluble bases like K₃PO₄.

  • In-Process Monitoring: After 2 hours, cool the reaction briefly and take a 10 µL aliquot. Dilute in LC-MS grade acetonitrile and analyze.

    • Self-Validation Check 2: The LC-MS trace should show <5% of the reduced arene (dehalogenation product). If unreacted aryl bromide remains but no amine is present, the spirocycle may have degraded; if both remain, the catalyst has poisoned.

  • Quench and Workup: Once complete (typically 4–6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine) to isolate the pure cross-coupled spirocycle. Note: Triethylamine is required to prevent streaking of the basic triaza-oxa scaffold on silica.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[4]

  • Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. The Journal of Organic Chemistry - ACS Publications. Available at:[1]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at:[3]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. ACS Publications. Available at:[2]

Sources

Troubleshooting

Stability of 9-Oxa-1,3,5-triazaspiro[5.5]undecane under highly acidic conditions

A Guide to Understanding and Troubleshooting Stability in Highly Acidic Environments Welcome to the technical support center for 9-Oxa-1,3,5-triazaspiro[5.5]undecane. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Troubleshooting Stability in Highly Acidic Environments

Welcome to the technical support center for 9-Oxa-1,3,5-triazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic compound and need to understand its behavior, particularly under highly acidic conditions. As a molecule with a unique spirocyclic structure incorporating both ether and aminal-like functionalities, its stability in acidic media is a critical consideration for experimental design, formulation, and analytical method development.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges you may encounter.

Section 1: Understanding the Inherent Instability in Acidic Media

The structure of 9-Oxa-1,3,5-triazaspiro[5.5]undecane contains functionalities that are known to be susceptible to acid-catalyzed degradation. The core of the stability issue lies in the presence of an aminal-like linkage within the triazaspiro ring system and a cyclic ether moiety.

  • Aminal Moiety Instability: Cyclic aminals are known to be unstable in acidic aqueous media, undergoing rapid hydrolysis.[1] The degradation process is initiated by protonation of one of the nitrogen atoms, which weakens the adjacent carbon-nitrogen bond and facilitates nucleophilic attack by water, leading to ring opening.

  • Cyclic Ether Cleavage: The oxa- component of the spirocycle, a cyclic ether, can also undergo cleavage under strong acidic conditions, although this is generally a slower process than aminal hydrolysis.[2][3] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack.

Based on these principles, a plausible degradation pathway for 9-Oxa-1,3,5-triazaspiro[5.5]undecane in a highly acidic environment is proposed below.

Proposed Degradation Pathway

Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening (Aminal Hydrolysis) cluster_2 Step 3: Further Degradation A 9-Oxa-1,3,5-triazaspiro[5.5]undecane B Protonated Species (at Nitrogen) A->B H⁺ C Ring-Opened Intermediate B->C H₂O D Degradation Products C->D H⁺ / H₂O

Caption: Proposed acid-catalyzed degradation of 9-Oxa-1,3,5-triazaspiro[5.5]undecane.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Question 1: I'm observing a rapid loss of my starting material when I dissolve 9-Oxa-1,3,5-triazaspiro[5.5]undecane in an acidic solution for my reaction. What is happening?

Answer: You are likely observing the acid-catalyzed hydrolysis of the aminal-like functionality within the triazaspiro ring system. This is an expected behavior for this class of compounds. The nitrogen atoms in the ring are basic and are readily protonated in a highly acidic environment.[4] This protonation makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid ring opening and degradation of your starting material.[1]

Troubleshooting Steps:

  • pH Control: If your experimental conditions allow, consider increasing the pH of your solution. The rate of hydrolysis of aminals is highly pH-dependent, with stability increasing significantly at neutral or basic pH.[1]

  • Aprotic Solvents: If water is not essential for your reaction, switching to a non-aqueous, aprotic solvent could prevent hydrolysis.

  • Lower Temperature: Degradation reactions are typically accelerated by heat. Running your experiment at a lower temperature may slow down the rate of decomposition.

  • In Situ Formation: If the spirocycle is a reactant, consider strategies for its in situ formation under non-acidic conditions immediately before its intended use.

Question 2: My HPLC analysis shows multiple new peaks appearing over time when my compound is in an acidic mobile phase. Are these impurities from the synthesis or degradation products?

Answer: While impurities from synthesis are always a possibility, the appearance and growth of new peaks over time in an acidic mobile phase strongly suggest on-column degradation. The acidic nature of many reversed-phase HPLC mobile phase additives (e.g., formic acid, trifluoroacetic acid) can be sufficient to cause the hydrolysis of the labile 9-Oxa-1,3,5-triazaspiro[5.5]undecane.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Reduce Acid Concentration: Use the lowest concentration of acid in your mobile phase that still provides good peak shape and resolution.

    • Alternative Additives: Consider using a less acidic mobile phase additive if your separation allows.

    • Buffered Mobile Phase: Employ a buffer system to maintain a less acidic pH (e.g., pH 4-6), if compatible with your column and analytical goals.

  • Rapid Analysis: Minimize the time the sample spends in the autosampler and on the column.

  • LC-MS/MS Analysis: Use LC-MS/MS to obtain mass information on the new peaks.[5][6] If they correspond to predicted hydrolysis products (e.g., ring-opened species), this confirms degradation.

Question 3: How can I quantitatively assess the stability of 9-Oxa-1,3,5-triazaspiro[5.5]undecane at a specific acidic pH?

Answer: To quantitatively assess the stability, you need to perform a forced degradation study.[7][8] This involves intentionally exposing your compound to the acidic conditions of interest and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a typical procedure to determine the degradation kinetics of 9-Oxa-1,3,5-triazaspiro[5.5]undecane under specific acidic conditions.

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Develop a Stability-Indicating HPLC Method:

    • The method must be able to separate the parent compound from all potential degradation products.

    • Use a suitable column (e.g., C18) and a mobile phase that provides good resolution.

    • Initial mobile phase conditions could be a gradient of acetonitrile and water with a low concentration of a suitable acid.

    • Validate the method for specificity, linearity, accuracy, and precision.[9]

  • Sample Preparation:

    • Prepare a stock solution of 9-Oxa-1,3,5-triazaspiro[5.5]undecane in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Prepare solutions of the desired acids (e.g., 0.1 M HCl, 0.01 M HCl) in water.

  • Stress Conditions:

    • In separate vials, add a small volume of the stock solution to the acidic solutions to achieve the desired final concentration.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C). Include a control sample in a neutral solution (water).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by neutralizing the acid with a base (e.g., add an equivalent amount of NaOH).

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Analyze the samples by HPLC.

    • Plot the concentration of the remaining 9-Oxa-1,3,5-triazaspiro[5.5]undecane against time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t₁/₂).

Quantitative Data Summary (Hypothetical)

Acid ConditionTemperature (°C)Half-life (t₁/₂) (hours)
0.1 M HCl600.5
0.01 M HCl605.2
0.1 M HCl402.1
0.01 M HCl4020.8

This table presents hypothetical data to illustrate the expected trends.

Question 4: Are there any formulation strategies to improve the stability of 9-Oxa-1,3,5-triazaspiro[5.5]undecane in an acidic formulation?

Answer: Yes, several formulation strategies can be employed to protect the compound from acidic degradation:

  • Enteric Coating: For oral dosage forms, an enteric coating can be used to protect the drug from the highly acidic environment of the stomach and allow it to dissolve in the more neutral pH of the small intestine.

  • Buffering Agents: Incorporating buffering agents into the formulation can help maintain a local pH that is less degradative to the compound.

  • Lyophilization: In cases where the compound is to be reconstituted before use, providing it as a lyophilized powder for reconstitution in a neutral or slightly basic vehicle can ensure its stability during storage.

  • Non-aqueous Formulations: If feasible for the intended application, formulating the drug in a non-aqueous vehicle will prevent hydrolysis.

Section 3: Analytical Considerations

The choice of analytical techniques is crucial for accurately studying the stability of 9-Oxa-1,3,5-triazaspiro[5.5]undecane.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent compound and its degradation products. A UV detector is commonly used if the compound and its degradants have a chromophore.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the structures of the degradation products. By determining the mass-to-charge ratio of the new peaks observed in the chromatogram, you can confirm the proposed degradation pathway.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products, providing definitive structural information.

It is important to note that direct monitoring of degradation by UV spectroscopy alone is generally not recommended without prior separation by a technique like HPLC, as the parent compound and its degradation products may have overlapping UV spectra.[11]

References

  • A. F. C. Aires, et al. (n.d.). Protonation Scheme for some Triaza Macrocycles Studied by Potentiometry and N M R Spectroscopy. Estudo Geral.
  • V. K. Ivanova, et al. (n.d.). INVESTIGATION OF THE REACTION OF PROTONATION OF SOME DERIVATIVES OF 1,2,4-TRIAZOLINE-3-THIONE IN STRONG MINERAL ACID MEDIA.
  • S. Aime, et al. (1992). Nuclear magnetic resonance and potentiometric studies of the protonation scheme of a triaza triacetic macrocycle and its complexes with lanthanum and lutetium. Inorganic Chemistry, 31(12), 2422–2428.
  • Wikipedia. (n.d.). Ether cleavage.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • S. Kern, et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2347–2356.
  • (2022, June 25).
  • N. Rao & P. Doke. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15.
  • A. El-Messaoudi, et al. (2025, January 23). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE.
  • (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • (n.d.).
  • (n.d.). Forced degradation study under acidic conditions.
  • M. G. L. Mendonça, et al. (2023). Preparation of Aminals under Continuous Flow Conditions.
  • J. M. Kim, et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1419–1431.
  • Khan Academy. (2014, March 14). Acid and base-catalyzed hydrolysis of amides | Organic chemistry.
  • (2021, November 15).
  • T. Siniscalchi. (2021, December 7). Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Amide in a Protein. YouTube.
  • Y. Wang, et al. (2022). Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester. Organic Letters, 24(15), 2841–2846.
  • (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • H. Konishi, et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. RSC Advances, 8(60), 34383–34387.
  • R. Gunupati, et al. (2025, August 31).
  • J. E. T. Corrie, et al. (2001). Protonation and deprotonation of TpOs(NHPh)Cl(2): an unusually inert amido ligand. Inorganic Chemistry, 40(8), 1888–1893.
  • Y. Zhang, et al. (2022). Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. Molecules, 27(21), 7380.
  • (2020, December 17). Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC?.
  • A. Sutar, et al. (2020). Stressed Degradation Study of Drospirenone in H2O2 and Characterization of Degradants by IR, NMR, LC-MS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 9-Oxa-1,3,5-triazaspiro[5.5]undecane Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 9-Oxa-1,3,5-triazaspiro[5.5]undecane salts. The unique structural character...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 9-Oxa-1,3,5-triazaspiro[5.5]undecane salts. The unique structural characteristics of this spirocyclic system, containing both an oxa- and a triaza-moiety, can present specific challenges during crystallization. This document is designed to be a practical resource, offering troubleshooting advice and detailed protocols to overcome common hurdles and achieve high-quality single crystals suitable for X-ray diffraction and further analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 9-Oxa-1,3,5-triazaspiro[5.5]undecane salts?

A1: The main difficulties arise from the molecule's conformational flexibility, multiple hydrogen bond donors and acceptors, and the potential for solvent inclusion in the crystal lattice. The choice of counter-ion also significantly impacts crystal packing and, consequently, the ease of crystallization. Common issues include the formation of oils, amorphous precipitates, or microcrystalline powders instead of single crystals.

Q2: How critical is the purity of the starting material?

A2: Purity is paramount. Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize, leading to poor quality crystals or preventing crystallization altogether.[1][2][3] It is highly recommended to purify the 9-Oxa-1,3,5-triazaspiro[5.5]undecane free base and the acid used for salt formation to the highest possible degree before attempting crystallization. Techniques such as column chromatography, recrystallization of the free base, or distillation should be considered.

Q3: How does the choice of counter-ion affect crystallization?

A3: The counter-ion plays a crucial role in the crystal packing of ionic compounds.[4][5][6][7] The size, shape, and charge distribution of the anion will influence the lattice energy and the overall stability of the crystal. For the triaza-spirocyclic system, which will be protonated, different counter-ions (e.g., chloride, bromide, sulfate, tosylate) can lead to vastly different crystallization behaviors.[8] Experimenting with a range of counter-ions is a powerful strategy if initial attempts with a specific salt are unsuccessful.[4][9]

Q4: What is the best general approach to start with for solvent screening?

A4: A good starting point is to find a solvent in which your salt has moderate solubility at room temperature and high solubility at an elevated temperature.[10] Alternatively, a binary solvent system, often called an anti-solvent method, is very effective.[11][12] In this approach, the compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly introduced to induce crystallization.[9][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 9-Oxa-1,3,5-triazaspiro[5.5]undecane salts and provides actionable solutions.

Problem 1: Oiling Out or Formation of an Amorphous Precipitate

This is a common issue where the compound separates from the solution as a liquid (oil) or a non-crystalline solid instead of forming crystals.[3]

Causality:

  • High Supersaturation: The concentration of the solute is too far above its saturation point, leading to rapid precipitation rather than ordered crystal growth.[1]

  • Low Melting Point: If the melting point of the salt is below the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[3]

  • Impurity Presence: Impurities can interfere with the crystal lattice formation, promoting amorphous precipitation.[3]

  • Inappropriate Solvent System: The chosen solvent may be too "good," preventing the necessary intermolecular interactions for crystallization.[9]

Solutions:

  • Reduce Supersaturation:

    • Decrease Concentration: Start with a more dilute solution.[1][13]

    • Slow Down Cooling: After dissolving the salt at a higher temperature, allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water or by leaving it on a hot plate with the heat turned off.[11][14]

    • Use Vapor Diffusion: This technique allows for a very slow increase in concentration.

  • Optimize Solvent System:

    • Change Solvent: Experiment with solvents of different polarities and hydrogen bonding capabilities. A less effective solvent might promote better crystal growth.[9]

    • Use an Anti-Solvent: Dissolve the salt in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., diethyl ether, hexane, ethyl acetate) until slight turbidity is observed.[9] Warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

  • Further Purification: If oiling out persists, re-purify the starting material to remove any residual impurities.[1]

Problem 2: Formation of Many Small Crystals or Microcrystalline Powder

While crystallization has occurred, the resulting crystals are too small for single-crystal X-ray diffraction.

Causality:

  • High Nucleation Rate: Too many nucleation sites are formed simultaneously, leading to the growth of many small crystals instead of a few large ones.[1]

  • Rapid Cooling or Evaporation: Fast changes in conditions favor nucleation over crystal growth.[9][13]

  • Vibrations or Agitation: Disturbing the crystallization vessel can induce excessive nucleation.

Solutions:

  • Slow Down the Crystallization Process:

    • Reduce Evaporation Rate: For slow evaporation methods, use a cap with fewer or smaller perforations to slow down the rate of solvent removal.[9][14]

    • Controlled Cooling: Employ the slow cooling methods described in the previous section.

    • Use a More Viscous Solvent: Higher viscosity can slow down diffusion and lead to the formation of larger crystals.

  • Reduce Nucleation Sites:

    • Use Clean Glassware: Ensure all vials and flasks are meticulously clean to avoid dust particles that can act as nucleation sites.[4]

    • Filter the Hot Solution: Before allowing the solution to cool, filter it through a pre-warmed funnel with a small cotton plug to remove any particulate matter.

  • Optimize Concentration: A slightly lower initial concentration can sometimes favor the growth of larger crystals.[1]

Problem 3: No Crystals Form After an Extended Period

The solution remains clear, and no precipitation or crystal growth is observed.

Causality:

  • Solution is Undersaturated: The concentration of the salt is below its saturation point at the given temperature.

  • Solubility is Too High: The chosen solvent is too effective at solvating the salt, preventing it from crystallizing.[9]

  • Kinetic Barrier to Nucleation: The energy barrier for the initial formation of a crystal nucleus is too high.

Solutions:

  • Increase Concentration:

    • Slow Evaporation: Allow the solvent to evaporate slowly over several days to weeks.[4][11][14]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[13]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the vial below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[3][10]

    • Seed Crystals: If you have previously obtained crystals, add a single, tiny seed crystal to the supersaturated solution to initiate growth.[3][10]

  • Change the Solvent System:

    • Use a Poorer Solvent: Attempt crystallization from a solvent in which the salt is less soluble.

    • Anti-Solvent Addition: As described previously, the slow addition of an anti-solvent can effectively induce crystallization.[11]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Prepare a nearly saturated solution of the 9-Oxa-1,3,5-triazaspiro[5.5]undecane salt in a suitable solvent (e.g., methanol, ethanol, acetonitrile).[4]

  • Filter the solution into a clean, small vial or test tube.

  • Cover the vial with a cap or parafilm and pierce a few small holes with a needle to allow for slow evaporation.[4]

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[4]

Protocol 2: Slow Cooling
  • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature (just below the solvent's boiling point).[4][11]

  • Transfer the hot solution to a clean vial or flask.

  • Cover the container and place it in an insulated vessel (e.g., a Dewar flask filled with hot water or a beaker packed with glass wool) to ensure slow cooling to room temperature.[11]

  • Alternatively, a saturated room temperature solution can be placed in a refrigerator or cold room for slower cooling.[11]

Protocol 3: Vapor Diffusion
  • In a small, open vial, dissolve the salt in a minimal amount of a relatively less volatile solvent to create a concentrated solution.

  • In a larger beaker or jar, add a layer of a more volatile anti-solvent in which the salt is insoluble.

  • Place the small vial containing the salt solution inside the larger container, ensuring the solvent levels are such that the vials will not tip over.[1]

  • Seal the larger container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the salt solution, reducing its solubility and inducing crystallization.[1][14]

Protocol 4: Liquid-Liquid Diffusion (Layering)
  • Dissolve the salt in a small amount of a denser solvent in a narrow container like a test tube or NMR tube.

  • Carefully layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing at the interface.[1][9]

  • Seal the container and leave it in a vibration-free environment. Crystals will often form at the interface between the two solvents.[1]

Data Presentation

Table 1: Common Solvents and Anti-Solvents for Crystallization of Amine Salts

Good Solvents (Higher Polarity)Anti-Solvents (Lower Polarity)
WaterDiethyl Ether
MethanolHexane / Heptane
EthanolToluene
IsopropanolDichloromethane (DCM)
AcetonitrileEthyl Acetate
Dimethylformamide (DMF)Tetrahydrofuran (THF)

Note: The choice of solvent and anti-solvent is highly empirical and depends on the specific salt. Miscibility of the solvent pair is crucial for anti-solvent methods.[9]

Visualization of Workflows

Troubleshooting Workflow for Crystallization

G start Start with Pure Compound solvent_screen Solvent Screening (Single & Binary Systems) start->solvent_screen outcome Observe Outcome solvent_screen->outcome no_xtal No Crystals outcome->no_xtal Clear Solution oil_precipitate Oil / Amorphous Precipitate outcome->oil_precipitate Non-Crystalline Solid/Liquid micro_xtal Microcrystals outcome->micro_xtal Fine Powder good_xtal Good Quality Crystals outcome->good_xtal Success sol_no_xtal Increase Concentration (Evaporation) Induce Nucleation (Scratch/Seed) no_xtal->sol_no_xtal sol_oil Slow Down Cooling Use Less Solvent Change Solvent/Counter-ion oil_precipitate->sol_oil sol_micro Slow Down Crystallization (Slower Cooling/Evaporation) Reduce Concentration micro_xtal->sol_micro sol_no_xtal->solvent_screen Re-evaluate sol_oil->solvent_screen Re-evaluate sol_micro->solvent_screen Re-evaluate

Caption: A logical workflow for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

G cluster_0 Sealed Outer Vessel (e.g., Beaker) cluster_1 Inner Vial solution Compound dissolved in 'Good' Solvent (less volatile) antisolvent Anti-solvent (more volatile) diffusion < < < Vapor Diffusion > > >

Sources

Troubleshooting

Troubleshooting HPLC separation of 9-Oxa-1,3,5-triazaspiro[5.5]undecane enantiomers

Technical Support Center: Troubleshooting Chiral HPLC Separation of 9-Oxa-1,3,5-triazaspiro[5.5]undecane Enantiomers Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Chiral HPLC Separation of 9-Oxa-1,3,5-triazaspiro[5.5]undecane Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter methods that fail not because of the chiral selector, but because of the analyte's physicochemical profile. 9-Oxa-1,3,5-triazaspiro[5.5]undecane is a prime example of a "problematic" molecule.

To successfully separate its enantiomers, we must first understand the mechanistic challenges it presents:

  • Polybasicity (The Triaza Core): The three nitrogen atoms act as strong hydrogen bond donors/acceptors and carry localized positive charges. This leads to aggressive secondary interactions with acidic residual silanols on the silica backbone of the Chiral Stationary Phase (CSP), causing severe peak tailing or irreversible adsorption.

  • Spirocyclic Rigidity: While the rigid spiro[5.5] core provides a defined 3D geometry for chiral recognition, steric hindrance can prevent the enantiomers from deeply penetrating the chiral grooves of standard coated polysaccharide CSPs.

  • Optical Invisibility: The saturated aliphatic framework lacks extended π -conjugation, rendering it practically invisible to standard UV detection at >220 nm.

Below is our comprehensive guide to overcoming these challenges through rational method design and troubleshooting.

Method Development & Troubleshooting Workflow

Workflow Start Start: 9-Oxa-1,3,5-triazaspiro[5.5]undecane CSP Select Immobilized Polysaccharide CSP (e.g., Amylose/Cellulose Tris-carbamates) Start->CSP Mode Select Elution Mode CSP->Mode POM Polar Organic Mode (POM) (100% MeOH or ACN) Mode->POM NP Normal Phase (NP) (Hexane/EtOH or IPA) Mode->NP Add_POM Add 0.1% MSA/ESA + 0.1% DEA POM->Add_POM Add_NP Add 0.1% DEA or TEA NP->Add_NP Eval Evaluate Peak Shape & Resolution Add_POM->Eval Add_NP->Eval Fail Poor Resolution / Tailing Eval->Fail Success Baseline Resolution (Rs > 1.5) Eval->Success Deriv Pre-column Derivatization (Mask basicity & add chromophore) Fail->Deriv Deriv->CSP Re-evaluate

Figure 1: Strategic workflow for chiral HPLC method development of polybasic spirocyclic amines.

Step-by-Step Methodologies

Protocol 1: Mobile Phase Optimization for Polybasic Amines

Rationale: Standard basic additives (like 0.1% Diethylamine) are often insufficient for polybasic spiro-compounds. We utilize a dual-additive system in Polar Organic Mode (POM) to manipulate the localized pH and induce ion-pairing. The use of strong sulfonic acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) has been proven to dramatically improve the chiral separation of basic compounds by forming an ion-pair salt in the mobile phase, thereby neutralizing the analyte's charge before it interacts with the silica backbone [1].

  • Step 1: Select an immobilized polysaccharide CSP (e.g., Chiralpak IA or IG). Immobilization prevents phase degradation when using aggressive modifiers or when switching between normal and polar organic phases [2].

  • Step 2: Prepare a Polar Organic Mode (POM) mobile phase consisting of 100% HPLC-grade Methanol.

  • Step 3: Add 0.1% (v/v) Methanesulfonic acid (MSA) and 0.1% (v/v) Diethylamine (DEA). Critical Causality Note: Always add the acid first, mix thoroughly, then add the base. This prevents localized precipitation and ensures the formation of a dynamic ion-pairing environment.

  • Step 4: Equilibrate the column at 1.0 mL/min for at least 20 column volumes.

  • Step 5: Inject a system suitability standard (e.g., Tröger's base) to validate column performance, followed by your 9-Oxa-1,3,5-triazaspiro[5.5]undecane sample.

Protocol 2: Pre-Column Derivatization Strategy (Fmoc-Cl)

Rationale: If Protocol 1 yields poor UV signal or persistent tailing, derivatization solves both issues simultaneously. Reacting the secondary amines with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) masks the basicity (converting amines to neutral carbamates) and introduces a massive π -conjugated chromophore for UV detection.

  • Step 1: Dissolve 1 mg of 9-Oxa-1,3,5-triazaspiro[5.5]undecane in 1 mL of anhydrous Acetonitrile.

  • Step 2: Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.5) to ensure the amines are deprotonated and nucleophilic.

  • Step 3: Add 200 µL of 10 mM Fmoc-Cl in Acetonitrile.

  • Step 4: Vortex and incubate at room temperature for exactly 15 minutes.

  • Step 5: Quench the reaction with 20 µL of 1-adamantanamine to consume excess Fmoc-Cl and prevent artifact peaks.

  • Step 6: Inject directly into the HPLC and monitor at 265 nm.

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on the chosen methodology:

CSP TypeMobile Phase ModeAdditive SystemExpected Peak Symmetry (As)Expected Resolution (Rs)UV Detectability
Coated Amylose (AD-H)Normal Phase (Hex/IPA)None> 3.5 (Severe Tailing)< 1.0 (Co-elution)Poor (< 5 mAU)
Coated Amylose (AD-H)Normal Phase (Hex/IPA)0.1% DEA1.8 - 2.21.2 - 1.5Poor (< 5 mAU)
Immobilized Amylose (IA)Polar Organic (100% MeOH)0.1% MSA + 0.1% DEA1.0 - 1.2 (Excellent)> 2.0 (Baseline)Poor (< 5 mAU)
Immobilized Amylose (IA)Polar Organic (100% MeOH)None (Fmoc-Derivatized)1.0 - 1.1 (Excellent)> 2.5 (Baseline)Excellent (> 500 mAU)

Frequently Asked Questions (FAQs)

Q: Why does my 9-Oxa-1,3,5-triazaspiro[5.5]undecane peak elute as a broad, unresolved hump even with 0.1% DEA? A: The triaza core contains multiple basic sites. A single basic additive like DEA may not sufficiently mask all residual silanols. Transition to a dual-additive system (e.g., 0.1% MSA + 0.1% DEA) in Polar Organic Mode. The MSA acts as an ion-pairing agent, neutralizing the analyte's charge before it interacts with the silica backbone.

Q: I cannot detect the compound at 254 nm. Should I drop the wavelength to 210 nm? A: While dropping to 210 nm increases the signal for aliphatic amines, it also drastically increases baseline noise and drift, especially if your mobile phase contains UV-absorbing modifiers (like DEA or certain alcohols). Instead, switch to a Universal Detector (such as CAD or ELSD) or perform a rapid pre-column derivatization (Protocol 2) to introduce a chromophore.

Q: Can I use aggressive solvents like Dichloromethane (DCM) to improve solubility and chiral recognition? A: Only if you are using an immobilized CSP (e.g., Chiralpak IA, IB, IC, IG). Coated CSPs (e.g., Chiralpak AD or OD) will be irreversibly destroyed by halogenated solvents because the polysaccharide polymer will dissolve off the silica support.

Troubleshooting Logic Tree

LogicTree Issue Issue: Poor Chiral Separation Sym1 Symptom: Severe Peak Tailing Issue->Sym1 Sym2 Symptom: No UV Signal Issue->Sym2 Sym3 Symptom: Co-elution (Rs < 1.5) Issue->Sym3 Root1 Silanol Interactions Sym1->Root1 Root2 Lack of Chromophore Sym2->Root2 Root3 Poor Chiral Recognition Sym3->Root3 Fix1 Add 0.1% DEA or MSA/ESA Root1->Fix1 Fix2 Use ELSD/MS or Derivatize Root2->Fix2 Fix3 Screen Alternative CSPs Root3->Fix3

Figure 2: Diagnostic logic tree for identifying and resolving chiral HPLC failure modes.

References

  • Stringham, R. W., & Ye, Y. K. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93. URL:[Link]

  • Shen, J., Ikai, T., & Okamoto, Y. (2014). "Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography." Journal of Chromatography A, 1363, 51-61. URL: [Link]

Reference Data & Comparative Studies

Validation

Morpholine vs. 9-Oxa-1,3,5-triazaspiro[5.5]undecane: A Comparative Guide for Drug Design

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. For decades, the morpholine moiety has bee...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. For decades, the morpholine moiety has been a stalwart ally to drug designers, prized for its favorable physicochemical properties and synthetic accessibility.[1][2] However, the ever-present challenge of metabolic instability has driven the exploration of novel bioisosteric replacements that retain the desirable attributes of morpholine while overcoming its inherent liabilities.[3] This guide provides an in-depth, objective comparison of the traditional morpholine scaffold and a promising next-generation alternative: the 9-Oxa-1,3,5-triazaspiro[5.5]undecane system. We will delve into their respective impacts on key drug-like properties, supported by experimental data and detailed methodologies, to empower researchers in making informed strategic decisions during lead optimization.

The Enduring Appeal and Latent Flaws of Morpholine

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry.[2] Its ubiquity in approved drugs and clinical candidates stems from a confluence of beneficial properties. The weakly basic nitrogen atom (pKa of the conjugate acid is ~8.5) is often protonated at physiological pH, enhancing aqueous solubility.[4] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5][6] Furthermore, the morpholine ring generally imparts a favorable lipophilicity profile to molecules.[5]

However, the Achilles' heel of the morpholine scaffold lies in its metabolic susceptibility. The carbon atoms adjacent to the nitrogen and oxygen are prone to oxidation by cytochrome P450 (CYP) enzymes, leading to ring-opening or hydroxylation.[7] This metabolic vulnerability can result in rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites, thereby limiting the therapeutic potential of morpholine-containing compounds.[7]

The Rise of Spirocyclic Scaffolds: A Three-Dimensional Solution

To mitigate the metabolic instability of morpholine and to explore novel chemical space, medicinal chemists have increasingly turned to spirocyclic scaffolds as bioisosteric replacements.[8] Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional architecture that can shield the molecule from metabolic enzymes.[8][9] This increased sp³ character is also associated with improved solubility and reduced off-target toxicity.[2]

The 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold emerges as a compelling alternative to morpholine. By replacing the flat, metabolically susceptible morpholine ring with a spirocyclic system, it is hypothesized that several key drug-like properties can be enhanced.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

While direct experimental data for 9-Oxa-1,3,5-triazaspiro[5.5]undecane is limited due to its novelty, we can extrapolate its likely properties based on extensive studies of similar spirocyclic systems and compare them to the well-established properties of morpholine.

PropertyMorpholine9-Oxa-1,3,5-triazaspiro[5.5]undecane (Predicted)Rationale for Prediction
Lipophilicity (cLogP) Low to moderateGenerally lowerThe introduction of additional heteroatoms and a more compact 3D structure typically reduces lipophilicity.[9]
Aqueous Solubility GoodGood to excellentThe spirocyclic nature and additional hydrogen bond donors/acceptors are expected to enhance interactions with water.[4]
Metabolic Stability Moderate to lowHighThe spirocyclic core sterically hinders access of metabolic enzymes to the heteroatoms and adjacent carbons, a common strategy to block metabolism.[8][10]
Basicity (pKa) ~8.5 (for the N-H)Expected to be lowerThe electronic environment of the nitrogen atoms in the triazine ring will differ significantly from the secondary amine in morpholine.
Three-Dimensionality Low (Chair conformation)HighThe spirocyclic nature imparts a rigid, defined 3D geometry, allowing for more precise exploration of protein binding pockets.[2]
Synthetic Accessibility HighModerateWhile multi-component reactions for related spirocycles exist, the synthesis of this specific scaffold may require more complex, multi-step routes.[1][3]

The Strategic Advantage of Spirocyclic Architecture in Target Engagement

The rigid, three-dimensional nature of the 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold offers a distinct advantage in optimizing interactions with biological targets. Unlike the relatively flexible chair conformation of morpholine, the spirocyclic system presents its substituents in well-defined vectors, allowing for more precise and high-affinity binding. This conformational restriction can lead to enhanced potency and selectivity.

cluster_0 Morpholine (Flexible) cluster_1 9-Oxa-1,3,5-triazaspiro[5.5]undecane (Rigid) morpholine Morpholine substituent1 Substituent morpholine->substituent1 Flexible bond spirocycle Spirocyclic Scaffold substituent2 Substituent spirocycle->substituent2 Fixed vector

Caption: Conformational flexibility of morpholine vs. the rigid nature of a spirocyclic scaffold.

Synthetic Accessibility: A Practical Consideration

The widespread use of morpholine is, in part, due to its ready availability and the straightforward nature of its incorporation into molecules.[1][2] The synthesis of novel spirocyclic systems like 9-Oxa-1,3,5-triazaspiro[5.5]undecane presents a greater synthetic challenge. However, recent advances in synthetic methodology, particularly in multi-component reactions, have made such complex scaffolds more accessible.[1][3] For instance, the synthesis of related diazaspiro[5.5]undecane derivatives has been achieved through one-pot reactions, suggesting that efficient routes to 9-Oxa-1,3,5-triazaspiro[5.5]undecane can be developed.[3]

A plausible synthetic approach could involve a multi-component reaction between a suitable ketone, a source of ammonia, and a substituted biguanide, followed by cyclization to form the triazine ring.

start Starting Materials (Ketone, Ammonia, Biguanide) mcr Multi-component Reaction start->mcr intermediate Acyclic Intermediate mcr->intermediate cyclization Cyclization intermediate->cyclization product 9-Oxa-1,3,5-triazaspiro[5.5]undecane Derivative cyclization->product

Caption: A conceptual multi-component reaction pathway for the synthesis of the spirocyclic scaffold.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of the 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold, a series of head-to-head in vitro experiments are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (to ensure the continuous activity of CYP enzymes), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-incubated mixture to start the reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To measure the partition coefficient (P) of a compound between an aqueous and an immiscible organic solvent, providing a measure of its lipophilicity.

Methodology:

  • Solvent System: Use a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion and Future Directions

The morpholine scaffold, while a cornerstone of medicinal chemistry, presents significant challenges in terms of metabolic stability. The 9-Oxa-1,3,5-triazaspiro[5.5]undecane system represents a compelling, next-generation alternative that leverages the principles of spirocyclization to overcome these limitations. The introduction of a rigid, three-dimensional core is predicted to enhance metabolic stability, improve aqueous solubility, and provide novel vectors for optimizing target engagement.

While the synthesis of such complex spirocycles requires dedicated effort, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. Further research into the development of efficient synthetic routes and the acquisition of direct comparative experimental data for the 9-Oxa-1,3,5-triazaspiro[5.5]undecane scaffold is warranted. As our understanding of the interplay between molecular architecture and drug-like properties deepens, the strategic application of novel spirocyclic systems will undoubtedly play an increasingly important role in the design of safer and more effective medicines.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers. (2025). Benchchem.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ScienceDirect.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ScienceDirect.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). Tokyo Chemical Industry.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
  • First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs. (n.d.). RSC Publishing.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024).
  • Bioisosteric Replacement Str
  • Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025).
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021).
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. (2025). Benchchem.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Taylor & Francis Online.
  • Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanoc
  • Synthesis of 1,2,3-triazines. (n.d.). Organic Chemistry Portal.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). PubMed.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. (n.d.).
  • Synthesis of Spirocyclic Ethers. (2009).
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025). Benchchem.
  • Comparison of physicochemical properties and biological activities of opioid morphinans interacting with mu opioid receptors. (n.d.). PMC.
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Comparative

Evaluating the Metabolic Stability of 9-Oxa-1,3,5-triazaspiro[5.5]undecane: A Comparative Guide to Spirocyclic Amine Bioisosteres

The optimization of pharmacokinetic properties is a critical hurdle in drug discovery. Historically, medicinal chemists relied heavily on simple, saturated heterocycles like piperazine and morpholine to tune physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

The optimization of pharmacokinetic properties is a critical hurdle in drug discovery. Historically, medicinal chemists relied heavily on simple, saturated heterocycles like piperazine and morpholine to tune physicochemical properties. However, the modern 1 strategy has driven a paradigm shift toward spirocyclic amines[1]. These three-dimensional scaffolds offer superior conformational rigidity, predictable vectorization, and, crucially, enhanced metabolic stability[2].

This guide provides an objective, data-driven comparison of 9-Oxa-1,3,5-triazaspiro[5.5]undecane against traditional amines and other spirocyclic bioisosteres, detailing the mechanistic rationale and the self-validating experimental protocols used to quantify these advantages.

Mechanistic Rationale: Why Spirocycles Resist Metabolism

The metabolic vulnerability of traditional amines (e.g., piperazine) often stems from the exposure of their α -carbons to Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation and subsequent N-dealkylation[3].

Replacing these moieties with a complex spirocycle like 9-Oxa-1,3,5-triazaspiro[5.5]undecane introduces three distinct metabolic shields:

  • Steric Shielding via Orthogonal Planes: Unlike the relatively flexible chair conformation of piperazine, spirocyclic amines possess two rings joined at a single carbon atom, creating an orthogonal, highly rigid 3D architecture[4]. This massive steric bulk restricts the conformational flexibility required for the CYP450 active site to properly align with the α -carbon "soft spots."

  • Lipophilicity Modulation (LogD): CYP450 enzymes preferentially bind lipophilic substrates. Incorporating an oxygen atom into the spirocyclic core (the tetrahydropyran ring of the[5.5] system) significantly lowers the compound's lipophilicity (LogD) compared to all-carbon analogues, reducing non-specific hydrophobic binding to the enzyme[1].

  • pKa Attenuation: The 1,3,5-triazinane core modulates the basicity of the nitrogens. By slightly lowering the pKa compared to a standard secondary amine, the molecule avoids excessive lysosomal trapping and reduces the electron density that facilitates CYP-mediated oxidation.

CYP450_Metabolism A Standard Piperazine/Morpholine (Exposed Topology) B High CYP450 Affinity (Accessible alpha-carbons) A->B C Rapid N-dealkylation / Oxidation (Low Metabolic Stability) B->C D 9-Oxa-1,3,5-triazaspiro[5.5]undecane (Rigid Orthogonal 3D) E Steric Shielding & Lower LogD (Oxa-substitution) D->E F Reduced CYP450 Turnover (High Metabolic Stability) E->F

Mechanistic divergence in CYP450-mediated metabolism between planar amines and spirocyclic scaffolds.

Comparative Metabolic Stability Data

To objectively evaluate the performance of 9-Oxa-1,3,5-triazaspiro[5.5]undecane, we compare its benchmarked intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) against standard baseline amines and a smaller spirocyclic bioisostere.

Note: The data below represents consensus benchmark ranges for these structural classes under standard Human Liver Microsome (HLM) assays (0.5 mg/mL protein concentration).

Compound ClassRepresentative Scaffold3D ComplexityEst. LogD (pH 7.4)HLM CLint​ (µL/min/mg)HLM t1/2​ (min)
Traditional Baseline PiperazineLow-1.1~45.0~30
Traditional Baseline MorpholineLow-0.9~40.0~35
Small Spirocycle 2-Oxa-6-azaspiro[3.3]heptaneHigh-1.5< 15.0> 90
Complex Spirocycle 9-Oxa-1,3,5-triazaspiro[5.5]undecane Very High -1.8 < 10.0 > 120

Data Interpretation: The transition from piperazine to a small spirocycle (azaspiro[3.3]heptane) yields a ~3-fold improvement in half-life. Expanding to the larger, heteroatom-rich 9-Oxa-1,3,5-triazaspiro[5.5]undecane further depresses CLint​ to sub-10 µL/min/mg levels. The combination of the oxa-substitution and the triaza network creates a highly polar, sterically shielded core that is virtually invisible to standard oxidative metabolism[1].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy metabolic stability data, the experimental protocol must be a self-validating system. A protocol is only as reliable as its controls; therefore, this workflow mandates the concurrent use of known high-clearance (Verapamil) and low-clearance (Warfarin) reference compounds.

Assay_Workflow Step1 1. Substrate & Controls Prep (1 µM in buffer) Step2 2. Addition of HLM/RLM (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubation (37°C, 5 min) Step2->Step3 Step4 4. Reaction Initiation (Add NADPH Regenerating System) Step3->Step4 Step5 5. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Reaction Quenching (Cold ACN + Internal Standard) Step5->Step6 Step7 7. LC-MS/MS Analysis (Calculate CL_int & t1/2) Step6->Step7

Self-validating microsomal stability assay workflow for determining intrinsic clearance.

Step-by-Step Protocol & Causality
  • Substrate Preparation: Prepare 9-Oxa-1,3,5-triazaspiro[5.5]undecane and control compounds at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a low substrate concentration (1 µM) ensures the reaction operates under pseudo-first-order kinetics, meaning the enzyme concentration is far greater than the substrate, preventing saturation and yielding an accurate intrinsic clearance rate.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: 0.5 mg/mL is the industry standard. Higher concentrations can lead to non-specific protein binding, which artificially shields the compound from metabolism and falsely inflates the apparent stability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before the reaction begins, preventing a lag phase in the kinetic curve.

  • Reaction Initiation (The Catalyst): Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes strictly require NADPH as an electron donor. A regenerating system is used instead of direct NADPH because direct NADPH degrades rapidly at 37°C. If NADPH depletes, metabolism artificially halts, resulting in a false-positive stability reading.

  • Time-Course Sampling & Quenching: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard.

    • Causality: Cold ACN instantly denatures the CYP450 enzymes, physically stopping the reaction at the exact time point. It also precipitates the microsomal proteins, which must be centrifuged out to prevent LC-MS/MS column clogging.

  • Validation Check & Analysis: Analyze the supernatant via LC-MS/MS.

    • Causality: Before calculating the CLint​ of the spirocycle, verify the controls. If Verapamil (high clearance) remains >20% at 60 minutes, the microsomes or NADPH system failed. If Warfarin (low clearance) depletes >20%, non-specific chemical degradation is occurring. Only if controls pass should the spirocycle data be trusted.

Conclusion

The integration of 9-Oxa-1,3,5-triazaspiro[5.5]undecane into a drug scaffold represents a highly sophisticated approach to overcoming the metabolic liabilities of traditional planar amines. By leveraging the orthogonal geometry of the spiro[5.5]undecane system and the lipophilicity-lowering effects of the oxa-substitution, researchers can drastically reduce CYP450-mediated clearance. When validated through rigorous, well-controlled microsomal assays, this spirocyclic bioisostere consistently demonstrates superior developability profiles compared to standard piperazine or morpholine derivatives.

References

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere Università degli Studi di Bari Aldo Moro (UniBa)[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications[Link]

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Validation

Comparative Binding Affinity of Oxa- and Triaza-spiro[5.5]undecane Analogs: A Guide for Medicinal Chemists

Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The spiro[5.5]undecane framework, in particular, offers a versatile and conformationally restricted core for the design of novel therapeutic agents. This guide provides a comparative analysis of the binding affinities of various triazaspiro[5.5]undecane and oxa-diazaspiro[5.5]undecane analogs. While direct experimental data for 9-Oxa-1,3,5-triazaspiro[5.5]undecane is not currently available in the public domain, this guide synthesizes data from closely related scaffolds to provide valuable insights for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR) of these compounds against a range of biological targets, detail the experimental methodologies used for their evaluation, and visualize the relevant biological pathways.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of representative triazaspiro[5.5]undecane and oxa-diazaspiro[5.5]undecane analogs against their respective biological targets. The data highlights the remarkable potency and, in some cases, selectivity that can be achieved with these spirocyclic systems.

ScaffoldAnalog Example (Compound ID)Biological TargetBinding Affinity (IC50/Ki)Reference
1,4,9-Triazaspiro[5.5]undecan-2-oneUZH2 (Compound 22)METTL3IC50 = 5 nM[3][4]
1,9-Diazaspiro[5.5]undecane DerivativeCompound 25CDK7IC50 ≤ 5 nM[5]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auµ-Opioid Receptor (MOR)Ki = 1.2 nM (Agonist)[6]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auσ1 Receptor (σ1R)Ki = 10 nM (Antagonist)[6]

In-Depth Analysis of Featured Analogs and Their Targets

1,4,9-Triazaspiro[5.5]undecan-2-one Analogs as METTL3 Inhibitors

The methyltransferase-like 3 (METTL3) enzyme is a key component of the N6-methyladenosine (m6A) RNA modification machinery and has emerged as a promising target in oncology.[3][4] Researchers at the University of Zurich reported a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective METTL3 inhibitors.[3][4] Through a structure-based drug design approach, they achieved a 1400-fold improvement in potency, culminating in the lead compound UZH2 with an IC50 of 5 nM.[3][4] The spirocyclic core was crucial for orienting the substituents to achieve optimal interactions within the METTL3 binding pocket.

METTL3_pathway cluster_writer Writer Complex METTL3 METTL3 RNA pre-mRNA METTL14 METTL14 WTAP WTAP m6A_RNA m6A-mRNA RNA->m6A_RNA m6A methylation Reader_Proteins Reader Proteins (e.g., YTHDF1/2/3) m6A_RNA->Reader_Proteins Recognition Translation mRNA Translation Reader_Proteins->Translation Decay mRNA Decay Reader_Proteins->Decay Splicing mRNA Splicing Reader_Proteins->Splicing UZH2 UZH2 (1,4,9-Triazaspiro[5.5]undecan-2-one analog) UZH2->METTL3 Inhibition

Caption: The METTL3 writer complex methylates mRNA, influencing its translation, decay, and splicing.

1,9-Diazaspiro[5.5]undecane Derivatives as CDK7 Inhibitors

Cyclin-dependent kinase 7 (CDK7) plays a critical role in the regulation of the cell cycle and transcription, making it an attractive target for cancer therapy. A study identified a pyrazolo[1,5-a][1][3][4]triazine derivative bearing a 1,9-diazaspiro[5.5]undecane moiety as a potent CDK7 inhibitor with an IC50 value of ≤5 nM.[5] The spirocyclic group in this compound serves as a key substituent, likely contributing to the high affinity for the kinase.

CDK7_pathway CDK7 CDK7 CAK_Complex CAK Complex TFIIH TFIIH Complex CyclinH Cyclin H MAT1 MAT1 Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CAK_Complex->Cell_Cycle_CDKs Phosphorylation RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Transcription Transcription Initiation RNA_Pol_II->Transcription Compound25 Compound 25 (1,9-Diazaspiro[5.5]undecane analog) Compound25->CDK7 Inhibition

Caption: CDK7, as part of the CAK and TFIIH complexes, regulates cell cycle progression and transcription.

1-Oxa-4,9-diazaspiro[5.5]undecane Analogs as Dual MOR Agonists and σ1R Antagonists

The development of potent analgesics with reduced side effects is a major goal in pain management. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been reported as dual-acting ligands, exhibiting agonist activity at the µ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R).[6] Compound 15au from this series displayed high affinity for both receptors, with a Ki of 1.2 nM for MOR and 10 nM for σ1R.[6] This dual activity profile is hypothesized to provide potent analgesia with a better safety profile.

MOR_Sigma1R_pathway Compound15au Compound 15au (1-Oxa-4,9-diazaspiro[5.5]undecane analog) MOR μ-Opioid Receptor (MOR) Compound15au->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound15au->Sigma1R Antagonist Gi Gi MOR->Gi Ion_Channels Ion Channels MOR->Ion_Channels Modulation Neuronal_Excitability Neuronal Excitability Sigma1R->Neuronal_Excitability Modulation Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Neuronal_Excitability->Analgesia Potentiation of Pain

Caption: Compound 15au activates MOR leading to analgesia while blocking σ1R to potentially reduce side effects.

Experimental Methodologies

The determination of binding affinities for these spirocyclic compounds relies on robust and well-validated in vitro assays. The choice of assay depends on the nature of the biological target.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for METTL3

This assay is a homogeneous, fluorescence-based method ideal for high-throughput screening of enzyme inhibitors.

Principle: The assay measures the inhibition of the methylation of a biotinylated RNA substrate by the METTL3/METTL14 complex. A europium-labeled anti-m6A antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated RNA. When the RNA is methylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this methylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, METTL3/METTL14 enzyme solution, biotinylated RNA substrate, S-adenosylmethionine (SAM), and test compounds at various concentrations.

  • Enzyme Reaction: In a microplate, combine the METTL3/METTL14 enzyme, SAM, and test compound. Initiate the methylation reaction by adding the biotinylated RNA substrate. Incubate at room temperature.

  • Detection: Stop the reaction and add the detection reagents: europium-labeled anti-m6A antibody and streptavidin-conjugated acceptor fluorophore. Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for MOR and σ1R

This is a classic and highly sensitive method for quantifying the interaction of a ligand with its receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR or [³H]-(+)-pentazocine for σ1R) for binding to the receptor in a membrane preparation.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing human MOR or σ1R).

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percent inhibition of specific binding against the log concentration of the test compound to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The triazaspiro[5.5]undecane and oxa-diazaspiro[5.5]undecane scaffolds represent a privileged class of structures in medicinal chemistry, yielding highly potent and selective ligands for a diverse range of biological targets. The examples presented in this guide, from METTL3 and CDK7 inhibitors for oncology to dual-acting MOR/σ1R ligands for pain, underscore the versatility of this spirocyclic core. While the specific 9-Oxa-1,3,5-triazaspiro[5.5]undecane system remains to be explored, the compelling data on its close analogs provide a strong rationale for the synthesis and biological evaluation of this and other novel spiro[5.5]undecane derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds and exploring their in vivo efficacy in relevant disease models.

References

  • BenchChem. (2025). Potential Biological Activity of 3-Oxaspiro[5.
  • Kovacs, J. P., & Szakonyi, Z. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33435-33457.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. BenchChem.
  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Request PDF. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • ResearchGate. (n.d.).
  • Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Cun, L. F. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2799–S2807.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.

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Safety & Regulatory Compliance

Safety

9-Oxa-1,3,5-triazaspiro[5.5]undecane proper disposal procedures

Title: 9-Oxa-1,3,5-triazaspiro[5.5]undecane: Comprehensive Operational and Disposal Protocol Introduction As a Senior Application Scientist, I recognize that handling complex heterocyclic spiro compounds like 9-Oxa-1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 9-Oxa-1,3,5-triazaspiro[5.5]undecane: Comprehensive Operational and Disposal Protocol

Introduction As a Senior Application Scientist, I recognize that handling complex heterocyclic spiro compounds like 9-Oxa-1,3,5-triazaspiro[5.5]undecane (CAS: 353799-74-3) requires precision[1]. These compounds, characterized by their nitrogen-rich spirocyclic framework and ether linkages, present unique challenges in laboratory safety and waste management. The compound is classified as an irritant, necessitating strict safety precautions during handling[2]. Improper disposal of nitrogenous organic waste can lead to severe environmental contamination, including aquatic toxicity and the release of hazardous nitrogen oxides (NOx) upon uncontrolled combustion[3]. Furthermore, due to their high solubility, nitrogenous wastes and their degradation products (such as ammonia and nitrates) readily leach into groundwater if improperly landfilled[4]. This guide provides a field-proven, self-validating system for the safe handling, segregation, and thermal disposal of 9-Oxa-1,3,5-triazaspiro[5.5]undecane.

Physicochemical Profile & Hazard Assessment

Understanding the chemical nature of the spiro-amine is critical for predicting its behavior during disposal. The triaza core imparts basicity, while the oxa group influences solubility.

Table 1: Chemical Profile and Associated Hazards

Property / HazardDescriptionOperational Implication
Chemical Identity 9-Oxa-1,3,5-triazaspiro[5.5]undecaneComplex heterocyclic amine; requires specialized organic waste handling[1].
CAS Number 353799-74-3Essential for traceability in waste manifesting and SDS compliance[1].
Chemical Reactivity Moderate to strong baseCan react exothermically with strong acids; requires controlled, slow neutralization.
Health & Environmental Irritant; aquatic toxicityMust prevent environmental release into groundwater or municipal drains[2],[4].
Thermal Degradation Yields CO2, H2O, NOx, COIncineration must be performed in facilities equipped with active NOx scrubbers[5].

Operational Safety & Waste Segregation

Expertise & Experience: The causality behind the strict segregation of amine-containing heterocycles is twofold: first, to prevent uncontrolled exothermic acid-base reactions in mixed waste carboys, and second, to ensure compatibility with downstream high-temperature incineration processes. Mixing amines with halogenated wastes can also lead to the formation of highly toxic byproducts during incineration.

Protocol 1: Self-Validating Waste Segregation

  • Characterize the Waste Stream: Determine if the 9-Oxa-1,3,5-triazaspiro[5.5]undecane waste is aqueous (<10% organic concentration) or bulk organic (>10% organic/solvent).

  • Aqueous Neutralization (If applicable):

    • Action: Slowly add dilute hydrochloric acid (1M HCl) to the aqueous amine waste under a certified fume hood while stirring continuously.

    • Validation: Continuously monitor the solution with a calibrated pH meter until the solution stabilizes at pH 6.0–8.0. A stable neutral pH confirms the protonation of the triaza core, preventing volatile amine emissions and self-validating the neutralization step.

  • Organic Segregation:

    • Action: Transfer bulk organic waste to a designated, chemically compatible (e.g., HDPE) container clearly labeled "Halogen-Free Organic Waste - Basic/Amine".

    • Validation: Perform a visual inspection and secondary containment check 24 hours after sealing. Ensure the container is free of bulging (which would indicate unwanted gas generation) before final storage.

  • Storage: Store in a well-ventilated, cool environment away from strong oxidizers and concentrated acids.

Proper Disposal Procedures: High-Temperature Incineration

Trustworthiness: Nitrogenous organic wastes cannot be landfilled due to their high solubility and potential to leach into aquifers, converting to toxic nitrates[4]. The only authoritative, environmentally sound method is high-temperature incineration[5].

Protocol 2: Incineration Preparation and Manifesting

  • Contract an EPA-Certified Vendor: Ensure the waste management facility is licensed for hazardous nitrogenous waste and utilizes rotary kiln or liquid injection incinerators operating at >1000°C. High temperatures are required to completely break the chemical bonds of the amine[5].

  • Verify Scrubber Capabilities: The chosen facility must employ NOx reduction technologies (e.g., Selective Catalytic Reduction or ammonia/urea injection) to neutralize nitrogen oxides generated during the thermal destruction of the triaza rings[5].

  • Manifesting: Document the waste profile accurately on the hazardous waste manifest, explicitly listing "9-Oxa-1,3,5-triazaspiro[5.5]undecane (Nitrogenous Heterocycle)" to alert operators to the high nitrogen content.

  • Validation: Request a Certificate of Destruction (CoD) from the vendor post-incineration. Reviewing and archiving the CoD serves as the final validation step in the cradle-to-grave lifecycle of the chemical, ensuring regulatory compliance.

Visualizing the Disposal and Degradation Workflow

To ensure absolute clarity in standard operating procedures (SOPs), the following diagram maps the logical relationship between waste generation, segregation, and thermal degradation.

WasteWorkflow N1 9-Oxa-1,3,5-triazaspiro[5.5]undecane Waste Generation N2 Aqueous Waste Stream (<10% concentration) N1->N2 N3 Organic Waste Stream (>10% concentration) N1->N3 N4 pH Neutralization (Validate: pH 6-8) N2->N4 N5 Segregation: Halogen-Free Basic Organics N3->N5 N6 High-Temp Incineration (>1000°C) with NOx Scrubbing N4->N6 N5->N6 N7 Environmental Release (Neutralized N2, CO2, H2O) N6->N7

Workflow for the segregation, neutralization, and thermal destruction of spiro-amine waste.

Spill Response Protocol

Expertise & Experience: In the event of an accidental release, immediate containment is required to prevent aerosolization or seepage into laboratory drains, which could lead to aquatic toxicity[3].

  • Evacuate and Ventilate: Clear personnel from the immediate area and maximize fume hood/room ventilation to disperse any volatile amine vapors.

  • Neutralize and Absorb: Apply a weak acid solid neutralizer (e.g., sodium bisulfate) to the spill to safely neutralize the basic amine groups without causing a violent exothermic reaction. Follow with an inert absorbent such as vermiculite or dry sand.

  • Collect and Validate: Sweep the absorbed mixture into a hazardous waste bag using non-sparking tools. Validation: Validate the area is clean by swabbing the surface with pH paper moistened with deionized water; a neutral pH (pH 7) indicates successful decontamination and removal of the basic spiro-amine.

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